2-(Trifluoromethyl)pyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)4-10-2-1-3(9)11-4/h1-2H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHPDOAHPIXTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288172 | |
| Record name | 2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-42-4 | |
| Record name | 672-42-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Trifluoromethyl)pyrimidin-4-amine physicochemical properties
An In-depth Technical Guide on the Physicochemical Properties of 2-(Trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its synonym 4-Amino-2-(trifluoromethyl)pyrimidine, is a heterocyclic organic compound featuring a pyrimidine ring. The structure is substituted with an amino group (-NH₂) at the 4-position and a trifluoromethyl group (-CF₃) at the 2-position. The presence of the trifluoromethyl group is significant in medicinal chemistry, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule. This guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and workflow visualizations.
Physicochemical Properties
The key physicochemical data for this compound are summarized below. These parameters are critical for understanding the compound's behavior in biological and chemical systems, influencing everything from solubility and absorption to formulation and stability.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄F₃N₃ | [1][2] |
| Molecular Weight | 163.10 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [3][4] |
| Melting Point | 174-178 °C | [5] |
| Boiling Point | 260.7 ± 50.0 °C (Predicted) | [4][6] |
| Density | 1.460 ± 0.06 g/cm³ (Predicted) | [4][6] |
| pKa | 1.90 ± 0.10 (Predicted) | [3][4] |
| ACD/LogP | 0.35 | [3] |
| Water Solubility | Sparingly soluble | [3] |
| λmax | 308 nm (in aqueous Ethanol) | [3][4] |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [3][4] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducing and verifying data. The following sections outline standard experimental protocols for pKa, LogP, and water solubility determination.
pKa Determination by Potentiometric Titration
The ionization constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise technique used to determine pKa values by monitoring pH changes in a solution upon the addition of a titrant.[7]
Methodology:
-
Preparation of Solutions :
-
Instrument Calibration :
-
Calibrate the potentiometer and pH electrode using standard aqueous buffers with known pH values (e.g., pH 4, 7, and 10) to ensure accurate measurements.[8]
-
-
Titration Procedure :
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[8]
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to remove dissolved CO₂ and create an inert environment.[8]
-
For a basic compound, make the initial solution acidic (pH 1.8-2.0) with 0.1 M HCl.[8]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH titrant.
-
Record the pH reading after each addition, ensuring the reading is stable (signal drift less than 0.01 pH units per minute).[8]
-
Continue the titration until the pH has passed the equivalence point and stabilized.
-
-
Data Analysis :
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Identify the inflection point of the curve, which corresponds to the equivalence point.
-
The pKa can be determined from the pH at the half-equivalence point (the "half-volume" method), where the concentrations of the protonated and deprotonated species are equal.[9]
-
LogP Determination by Shake-Flask Method
The partition coefficient (LogP) quantifies the lipophilicity of a compound by measuring its distribution in a biphasic system, typically n-octanol and water. The shake-flask method is the gold standard for experimental LogP determination.[10][11]
Methodology:
-
Preparation :
-
Prepare a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4) and saturate it with n-octanol.[12]
-
Saturate n-octanol with the PBS solution. Allow the two phases to separate for at least 24 hours.[13]
-
Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).[12]
-
-
Partitioning :
-
In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS buffer (e.g., 990 µL of PBS and 100 µL of n-octanol).[12]
-
Add a small aliquot of the compound's stock solution (e.g., 10 µL) to the biphasic system.[12]
-
Securely cap the vial and agitate it (e.g., using a rotator at 30 rpm) for a sufficient time (e.g., 1 hour) to allow equilibrium to be reached.[12]
-
Let the vial stand to allow for complete phase separation. Centrifugation can be used to accelerate this process.
-
-
Analysis :
-
Calculation :
Water Solubility Determination by Flask Method
This method, recommended by the OECD Guideline 105, determines the saturation concentration of a substance in water at a specific temperature.[15]
Methodology:
-
Preparation :
-
Equilibration :
-
Seal the flasks and place them in a constant temperature water bath (e.g., 20.0 ± 0.5 °C).[16]
-
Agitate the flasks (e.g., by shaking or stirring) for an extended period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[16]
-
After the initial agitation period, allow the flasks to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.[16]
-
-
Sample Separation and Analysis :
-
Carefully separate the saturated aqueous phase from the undissolved solid. This is a critical step and can be achieved by temperature-controlled centrifugation or filtration.[15][16] It is crucial to avoid including any solid particulates in the sample for analysis.[15]
-
Measure the pH of the saturated solution.[16]
-
Quantitatively analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as LC-MS/MS or HPLC.[16][17]
-
-
Determination :
-
The water solubility is reported as the mean concentration from samples where equilibrium has been confirmed (i.e., concentrations do not significantly change between later time points). The result is typically expressed in g/L or mg/mL.[16]
-
Visualizations
The following diagrams illustrate the experimental workflows for the protocols described above.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Caption: Workflow for LogP Determination by Shake-Flask Method.
Caption: Workflow for Water Solubility Determination by Flask Method.
References
- 1. This compound | CAS: 672-42-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 001chemical.com [001chemical.com]
- 3. guidechem.com [guidechem.com]
- 4. 2-Amino-4-(trifluoromethyl)pyrimidine CAS#: 16075-42-6 [m.chemicalbook.com]
- 5. 2-Amino-4-(trifluoromethyl)pyrimidine 97 16075-42-6 [sigmaaldrich.com]
- 6. 2-Amino-4-(trifluoromethyl)pyrimidine | 16075-42-6 [amp.chemicalbook.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. acdlabs.com [acdlabs.com]
- 12. enamine.net [enamine.net]
- 13. agilent.com [agilent.com]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-4-amine (CAS Number 672-42-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted cancer therapies.
Core Compound Summary
This compound is a fluorinated heterocyclic compound with the chemical formula C₅H₄F₃N₃. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing its utility as a scaffold in drug design. This moiety is known to improve metabolic stability, binding affinity, and cell permeability of parent molecules. The amine group provides a reactive site for further chemical modifications, making it a versatile intermediate in the synthesis of complex bioactive molecules.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 672-42-4 |
| Molecular Formula | C₅H₄F₃N₃ |
| Molecular Weight | 163.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 174-178 °C |
| Boiling Point | Not readily available |
| Purity | Typically ≥97% |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Interpretation |
| ¹H NMR | Expected signals for aromatic protons and the amine protons. |
| ¹³C NMR | Expected signals for the pyrimidine ring carbons and the trifluoromethyl carbon. |
| ¹⁹F NMR | A characteristic singlet for the CF₃ group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-F stretching of the trifluoromethyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Table 2: Summary of Spectroscopic Data for this compound
Synthesis and Experimental Protocols
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the searched literature, a general synthetic approach involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable nitrogen-containing reactant. The synthesis of similar trifluoromethylated pyrimidines often starts from precursors like ethyl 4,4,4-trifluoro-3-oxobutanoate.[2]
A plausible synthetic route, based on the synthesis of analogous compounds, is illustrated below.
Caption: Generalized Synthetic Pathway for this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the development of novel therapeutic agents, particularly in oncology. Its derivatives have shown significant potential as inhibitors of key signaling pathways involved in cancer progression.
Werner Helicase (WRN) Inhibitors
A significant application of this compound is in the synthesis of inhibitors targeting Werner helicase (WRN), a protein crucial for DNA repair.[3][4] In cancers with microsatellite instability (MSI), which arises from deficient DNA mismatch repair (MMR), tumor cells become heavily reliant on WRN for survival. This creates a synthetic lethal relationship, where inhibiting WRN in MSI-H (microsatellite instability-high) cancer cells leads to cell death, while normal, microsatellite stable (MSS) cells are largely unaffected.[5][6] This makes WRN an attractive target for developing selective cancer therapies.[7]
Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[3][4]
Caption: Experimental Workflow for the Development of WRN Helicase Inhibitors.
The antiproliferative activity of these derivatives is often assessed using the MTT assay, which measures cell viability.[3][4] Further mechanistic studies, such as cell cycle analysis and apoptosis assays, are then employed to understand how these compounds exert their effects.[3][4]
The underlying principle of targeting WRN in MSI-H cancers is illustrated in the following signaling pathway diagram.
Caption: Synthetic Lethality of WRN Inhibition in MSI-H Cancer Cells.
Experimental Protocols
Detailed protocols for key biological assays used in the evaluation of compounds derived from this compound are provided below.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, LNCaP, SW620, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of compounds on the cell cycle distribution.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.[9]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[9]
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its unique chemical structure, characterized by the presence of a trifluoromethyl group, makes it a valuable intermediate for the synthesis of novel bioactive molecules. Its application in the development of Werner helicase inhibitors for the targeted therapy of MSI-H cancers highlights its potential in precision oncology. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]
- 6. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]
- 7. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-4-amine
This technical guide provides comprehensive information on 2-(Trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry and drug discovery. The inclusion of a trifluoromethyl group can enhance the metabolic stability, binding affinity, and cell permeability of potential drug candidates. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₅H₄F₃N₃[1][2] |
| Molecular Weight | 163.10 g/mol [1][2] |
| CAS Number | 672-42-4[1] |
| IUPAC Name | This compound |
Experimental Protocols
The following section details a representative synthetic protocol for a related pyrimidine derivative, which can be adapted for the synthesis of this compound. The protocol describes a nucleophilic aromatic substitution reaction.
Synthesis of N-Aryl-2-(trifluoromethyl)pyrimidin-4-amine Derivatives
This procedure outlines the synthesis of N-aryl substituted pyrimidin-4-amine derivatives, a common class of compounds synthesized from precursors like this compound.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyrimidine
-
Substituted aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry reaction flask, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 equivalent) and the desired substituted aniline (1.1 equivalents) in N-Methyl-2-pyrrolidone (NMP).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Combine the organic layers and wash with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the final N-aryl-2-(trifluoromethyl)pyrimidin-4-amine derivative.
Biological Significance and Applications
Derivatives of this compound have shown significant potential in the development of novel therapeutics. Notably, these compounds have been investigated for their roles as:
-
Anticancer Agents: Certain derivatives have been synthesized and evaluated for their antiproliferative activities. For instance, some have been explored as potential Werner (WRN) helicase inhibitors, which could be effective against microsatellite instability-high (MSI-H) cancers.[3]
-
Antifungal and Insecticidal Agents: The pyrimidine scaffold is a known pharmacophore in agrochemicals. Novel trifluoromethyl pyrimidine derivatives have been synthesized and tested for their antifungal and insecticidal properties.[4][5][6]
The logical workflow for the synthesis and subsequent biological screening of this compound derivatives is illustrated in the diagram below.
Caption: Workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
References
- 1. 001chemical.com [001chemical.com]
- 2. 2-Amino-4-(trifluoromethyl)pyrimidine | C5H4F3N3 | CID 595915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 2-(Trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and recommended methodologies for determining the solubility and stability of 2-(Trifluoromethyl)pyrimidin-4-amine (CAS Number: 672-42-4). Given the limited publicly available quantitative data for this specific molecule, this document focuses on established experimental protocols to enable researchers to generate this critical information.
Core Physicochemical Properties
While specific experimental data on the solubility and stability of this compound is sparse, its fundamental physicochemical properties have been reported by various chemical suppliers. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 672-42-4 | [1] |
| Molecular Formula | C₅H₄F₃N₃ | [1] |
| Molecular Weight | 163.10 g/mol | [1] |
| Physical Form | Solid, powder/crystal | |
| Purity | Typically ≥95% | [1] |
| IUPAC Name | This compound | |
| Qualitative Solubility | Soluble in aqueous acid | [2] |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C |
Solubility Profile and Determination
The structure of this compound suggests a complex solubility profile. The pyrimidine ring and the amine group can participate in hydrogen bonding, potentially conferring some aqueous solubility, especially at acidic pH where the amine can be protonated. Conversely, the highly lipophilic trifluoromethyl (CF₃) group will enhance solubility in organic solvents. The introduction of a trifluoromethyl group generally increases a molecule's lipophilicity and metabolic stability.
This protocol outlines the most common method for determining thermodynamic solubility.
Materials:
-
This compound
-
Selection of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0)
-
Selection of organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column and detector (e.g., UV-Vis)
-
Calibrated pipettes and syringes
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 2 mg of compound to 1 mL of solvent).
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After agitation, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve of known concentrations.
-
The solubility is reported in units such as mg/mL or µg/mL.
Stability Profile and Assessment
Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. For this compound, no formal stability studies have been published. A forced degradation study is the standard approach to identify potential degradation products and pathways.
Aminopyrimidines can be susceptible to certain degradation pathways. The amino group can undergo oxidation. The pyrimidine ring itself is generally stable but can be subject to cleavage under harsh conditions. The stability of similar aminopyridine compounds has been shown to be excellent under various storage conditions, suggesting that the core structure is robust.
This protocol is designed to stress the compound under various conditions to accelerate its degradation.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC-UV/MS system for analysis
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.
-
Use a mass spectrometer (MS) coupled with the HPLC to identify the mass of any degradation products, which helps in structure elucidation.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound under each condition.
-
Identify and characterize the major degradation products.
-
Determine the likely degradation pathways.
-
Summary and Conclusion
While direct, quantitative data on the solubility and stability of this compound is not extensively documented in publicly accessible literature, its chemical structure provides insights into its likely behavior. The presence of a trifluoromethyl group is expected to enhance lipophilicity and metabolic stability. The aminopyrimidine core is generally robust but may be susceptible to degradation under harsh oxidative or hydrolytic conditions.
The experimental protocols detailed in this guide provide a clear pathway for researchers to generate the necessary solubility and stability data. The shake-flask method for solubility and forced degradation studies for stability are industry-standard approaches that will yield the critical information needed for the progression of research and development involving this compound. It is strongly recommended that these experimental determinations are carried out to build a comprehensive data package for this compound.
References
Spectroscopic Profile of 2-(Trifluoromethyl)pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its unambiguous characterization essential. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Summary
The unique arrangement of a trifluoromethyl group at the 2-position and an amine group at the 4-position of the pyrimidine ring results in a distinct spectroscopic signature. The following tables summarize the anticipated quantitative data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H6 |
| ~6.7 | d | 1H | H5 |
| ~5.5 | br s | 2H | -NH₂ |
Note: Predicted values are based on the analysis of structurally similar compounds. The chemical shifts are referenced to a standard internal solvent signal.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C4 |
| ~158 (q) | C2 |
| ~157 | C6 |
| ~121 (q) | -CF₃ |
| ~105 | C5 |
Note: The signals for carbons attached to or near the trifluoromethyl group will appear as quartets (q) due to C-F coupling.
Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ -70 | s | 3F | -CF₃ |
Note: The chemical shift is relative to a standard such as CFCl₃.
Table 4: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 1650 - 1600 | Strong | N-H scissoring (bending) |
| 1600 - 1450 | Medium-Strong | Pyrimidine ring C=C and C=N stretching |
| 1350 - 1100 | Very Strong | C-F stretching (-CF₃ group) |
| 1330 - 1260 | Medium | Aromatic C-N stretching |
Table 5: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₅H₄F₃N₃ |
| Molecular Weight | 163.10 g/mol |
| Exact Mass | 163.0357 u |
| Predicted Key Fragments (m/z) | 163 [M]⁺•, 144 [M-F]⁺, 136 [M-HCN]⁺•, 94 [M-CF₃]⁺ |
Note: The molecular ion is expected to be prominent. Fragmentation pathways may include the loss of a fluorine atom, neutral loss of HCN, or cleavage of the C-CF₃ bond.
Experimental Protocols
The following methodologies provide a framework for acquiring the spectroscopic data for this compound.
NMR Data Acquisition (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: ≥1024, depending on concentration.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse, proton-decoupled
-
The Versatile Bioactivity of 2-(Trifluoromethyl)pyrimidin-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)pyrimidin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry and agrochemistry, demonstrating a broad spectrum of biological activities. The incorporation of the trifluoromethyl group imparts unique properties, including increased metabolic stability and binding affinity, making these derivatives promising candidates for the development of novel therapeutic agents and pesticides. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds, with a focus on their potential applications in oncology, infectious diseases, and crop protection.
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.
Kinase Inhibition
Several studies have highlighted the role of these compounds as potent kinase inhibitors. For instance, they have been investigated as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), which is implicated in cancer cell migration and invasion.[1] Furthermore, derivatives have been designed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), both of which are crucial targets in acute myeloid leukemia.[2] The pyrimidine core acts as a scaffold for side chains that can be modified to achieve selectivity and potency against specific kinases.[3][4]
The general mechanism of action for many of these kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
Signaling Pathway of FLT3 and CHK1 Inhibition
Caption: Inhibition of FLT3 and CHK1 signaling pathways by this compound derivatives.
Antiproliferative Activity
The antiproliferative effects of these compounds have been evaluated against a range of cancer cell lines. For example, novel trifluoromethyl-substituted pyrimidine derivatives have demonstrated potent activity against human non-small cell lung cancer (H1975), prostate cancer (PC-3), gastric cancer (MGC-803), and breast cancer (MCF-7) cell lines.[5] Some derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[5] Thiazolo[4,5-d]pyrimidine derivatives containing the trifluoromethyl group have also been synthesized and shown to possess anticancer activity.[6][7]
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 17v | H1975 | 2.27 | [5] |
| 19 | Bel-7402 | 12.3 | [8] |
| 19 | HT-1080 | 6.1 | [8] |
| 30 | MV4-11 | <0.004 | [2] |
| 32 | MV4-11 | <0.004 | [2] |
| 3b | C32 (melanoma) | 24.4 | [6] |
| 3b | A375 (melanoma) | 25.4 | [6] |
Experimental Workflow for Anticancer Activity Screening
Caption: A typical workflow for the synthesis and in vitro evaluation of anticancer activity.
Antimicrobial and Pesticidal Activities
The this compound scaffold is also a key component in the development of agents to combat fungal and viral infections, as well as for crop protection.
Antifungal and Antiviral Activity
Studies have shown that trifluoromethyl pyrimidine derivatives exhibit promising antifungal activity against various plant pathogens.[9][10] Additionally, certain derivatives have demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV).[10]
| Compound ID | Activity | Target Organism | Inhibition (%) / EC50 (µg/mL) | Reference |
| 5j | Curative (Antiviral) | TMV | 126.4 (EC50) | [10] |
| 5m | Protective (Antiviral) | TMV | 103.4 (EC50) | [10] |
| 5i | Antifungal | Colletotrichum truncatum | 73.2 | [10] |
| 5t | Antifungal | Colletotrichum truncatum | 71.0 | [10] |
| 5u | Antifungal | Rhizoctonia solani | 88.6 | [10] |
Insecticidal Activity
Novel pyrimidin-4-amine derivatives have been synthesized and tested for their insecticidal properties against agricultural pests.[11] These compounds have shown efficacy against species such as Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus.[11]
| Compound ID | Target Pest | LC50 (mg/L) | Reference |
| U7 | Mythimna separata | 3.57 ± 0.42 | [11] |
| U8 | Mythimna separata | 4.22 ± 0.47 | [11] |
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the amine group. A general SAR can be summarized as follows:
-
Substituents at the 5-position of the pyrimidine ring: The introduction of small alkyl or halogen groups can influence the potency and selectivity of the compounds.
-
Substituents on the 4-amino group: Aromatic or heteroaromatic rings attached to the amino group are often crucial for activity, with their substitution pattern playing a key role in target binding.
-
Modifications of the pyrimidine core: Fusing other heterocyclic rings to the pyrimidine, such as in thiazolo[4,5-d]pyrimidines, can lead to novel compounds with enhanced or different biological activities.[6][7]
Generalized Structure-Activity Relationship
Caption: Key structural features influencing the biological activity of this compound derivatives.
Experimental Protocols
General Procedure for Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from commercially available 4-chloro-2-(trifluoromethyl)pyrimidine. A typical synthetic route involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by a primary or secondary amine in the presence of a base, such as triethylamine or diisopropylethylamine, in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is typically heated to drive the reaction to completion. The product is then isolated and purified using standard techniques such as column chromatography.
MTT Assay for Antiproliferative Activity
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Derivatives of this compound represent a versatile and highly promising class of compounds with a wide array of biological activities. Their potential as anticancer, antifungal, antiviral, and insecticidal agents warrants further investigation. The continued exploration of the structure-activity relationships of this scaffold will undoubtedly lead to the discovery of new and more potent therapeutic and agrochemical agents in the future.
References
- 1. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl-Pyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide on the Applications of 2-(Trifluoromethyl)pyrimidin-4-amine and its Derivatives in Drug Discovery
Introduction
The this compound core is a highly valued scaffold in medicinal chemistry, recognized for its ability to impart desirable physicochemical and pharmacological properties to drug candidates. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This technical guide provides a comprehensive overview of the current and potential applications of this compound derivatives in medicinal chemistry, with a focus on their role in the development of targeted therapies. We will delve into their synthesis, biological activities, and mechanisms of action across various therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Key Therapeutic Applications and Mechanisms of Action
Derivatives of this compound have demonstrated significant potential in oncology, inflammation, and other disease areas by modulating the activity of key cellular targets. The following sections will explore these applications in detail.
Werner Helicase (WRN) Inhibition in Cancer Therapy
Background: Werner syndrome helicase (WRN) is a DNA repair enzyme that plays a critical role in maintaining genomic stability.[4][5] In cancers with microsatellite instability-high (MSI-H), which are often deficient in other DNA repair pathways, tumor cells become highly dependent on WRN for survival.[4][5] This dependency presents a therapeutic vulnerability, making WRN an attractive target for selective cancer therapy.
Mechanism of Action: 2-Amino-4-(trifluoromethyl)pyrimidine derivatives have been identified as potent and selective inhibitors of WRN helicase.[4][5] These compounds are thought to bind to the helicase domain of the WRN protein, inhibiting its enzymatic activity. This leads to the accumulation of DNA damage and ultimately induces apoptosis and cell cycle arrest in MSI-H cancer cells.[4][5]
Quantitative Data: WRN Helicase Inhibitory Activity
| Compound ID | Target Cell Lines (MSI-H) | IC50 (µM) vs. HCT116 | IC50 (µM) vs. LNCaP | Target Cell Lines (MSS) | IC50 (µM) vs. SW620 | IC50 (µM) vs. PC3 | WRN Helicase Inhibition IC50 (µM) | Reference |
| 11g | HCT116, LNCaP | 1.52 | 1.72 | SW620, PC3 | 4.24 | 2.78 | 6.61 | [4][5] |
| 11h | HCT116, LNCaP | 2.22 | 1.6 | SW620, PC3 | 2.37 | 3.21 | Not Reported | [4] |
| 11c | HCT116, LNCaP | > inhibitory effect | > inhibitory effect | SW620, PC3 | < inhibitory effect | < inhibitory effect | Not Reported | [4][5] |
| 11f | HCT116, LNCaP | > inhibitory effect | > inhibitory effect | SW620, PC3 | < inhibitory effect | < inhibitory effect | Not Reported | [4][5] |
| 11l | HCT116, LNCaP | > inhibitory effect | > inhibitory effect | SW620, PC3 | < inhibitory effect | < inhibitory effect | Not Reported | [4][5] |
Experimental Protocols:
-
Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives: A general synthetic route involves the condensation of a substituted guanidine with a trifluoromethyl-containing β-ketoester. The resulting pyrimidine core can be further modified through various cross-coupling reactions to introduce diverse substituents at the amino position.[4][5]
-
MTT Assay for Antiproliferative Activity: Cancer cell lines (HCT116, LNCaP, SW620, PC3) are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 72 hours). Cell viability is assessed by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is converted to formazan by viable cells. The absorbance of the formazan solution is measured, and IC50 values are calculated.[4][5]
-
WRN Helicase Inhibition Assay: The enzymatic activity of purified WRN helicase is measured using a fluorescence-based assay. The assay monitors the unwinding of a forked DNA substrate. The inhibition of this activity by the test compounds is quantified to determine their IC50 values.[4][5]
Signaling Pathway Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-4-amine: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)pyrimidin-4-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the unique properties conferred by the trifluoromethyl group, this pyrimidine derivative has emerged as a crucial scaffold for the development of novel therapeutic agents. This document details the historical context of trifluoromethylated pyrimidines, explores the synthesis of the isomeric 2-amino-4-(trifluoromethyl)pyrimidine, for which more data is publicly available, and presents its physicochemical properties. Furthermore, it delves into the biological activities of its derivatives, particularly as potent enzyme inhibitors in oncology, and outlines relevant experimental protocols and signaling pathways.
Introduction and Historical Context
The introduction of a trifluoromethyl (-CF3) group into organic molecules has been a cornerstone of modern medicinal chemistry. The unique electronic properties of the -CF3 group, such as its high electronegativity and lipophilicity, can significantly enhance the metabolic stability, binding affinity, and cell permeability of drug candidates.
The history of trifluoromethylated aromatic compounds dates back to the late 19th and early 20th centuries.[1] The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898.[1] A pivotal moment in the history of fluorinated pyrimidines was the synthesis of 5-fluorouracil (5-FU) in 1957, which became a foundational anticancer therapeutic. This spurred further research into the incorporation of fluorine and trifluoromethyl groups into pyrimidine scaffolds to develop new drugs with improved efficacy and selectivity. While the specific discovery of this compound is not well-documented in publicly available literature, the development of synthetic methodologies for trifluoromethylated heterocycles in the mid-20th century laid the groundwork for its eventual synthesis and investigation. Much of the contemporary research focuses on its isomer, 2-amino-4-(trifluoromethyl)pyrimidine, and its derivatives, which have shown significant promise in targeted cancer therapy.
Physicochemical Properties
The physicochemical properties of 2-amino-4-(trifluoromethyl)pyrimidine, an isomer of the title compound, are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄F₃N₃ | [2] |
| Molecular Weight | 163.10 g/mol | [2] |
| Melting Point | 175-177 °C | [3] |
| Boiling Point (Predicted) | 260.7 ± 50.0 °C | [3] |
| Density (Predicted) | 1.460 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 0.8 | [2] |
| LogP (Predicted) | 0.8 | [2] |
| Appearance | Powder to crystal | [3] |
| CAS Number | 16075-42-6 | [2] |
Synthesis and Experimental Protocols
General Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives
A common strategy for synthesizing the 2-amino-4-(trifluoromethyl)pyrimidine scaffold involves the reaction of a trifluoromethyl-β-ketoester with guanidine or a guanidine derivative.
Experimental Protocol: Synthesis of a 2-Amino-4-(trifluoromethyl)pyrimidine-based Werner Helicase Inhibitor Intermediate
This protocol describes a general procedure for the synthesis of an intermediate used in the development of N-aryl-2-(4-(trifluoromethyl)pyridin-2-ylamino)pyrimidine-4-carboxamides, a class of Werner helicase inhibitors.[4]
Step 1: Nucleophilic Aromatic Substitution
-
In a reaction flask, dissolve 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) and ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.1 eq) in N-Methyl-2-pyrrolidone (NMP).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Heat the reaction to 120 °C and stir for 12-16 hours.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester intermediate.
Step 2: Amide Formation
-
Dissolve the ethyl ester intermediate (1.0 eq) and the desired substituted aniline (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of Lithium diisopropylamide (LDA) (2.5 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Synthesis Workflow Diagram
Synthesis of a Werner Helicase Inhibitor Derivative.
Biological Activity and Drug Development Applications
While data on the biological activity of the core this compound is scarce, its derivatives, particularly those with a 2-amino-4-(trifluoromethyl)pyrimidine scaffold, have been extensively studied as potent inhibitors of various protein kinases and other enzymes implicated in disease, most notably in cancer.
Werner (WRN) Helicase Inhibition
Recent studies have highlighted derivatives of 2-amino-4-(trifluoromethyl)pyrimidine as novel and potent inhibitors of Werner (WRN) helicase.[5][6] WRN helicase is a promising therapeutic target in cancers with microsatellite instability (MSI-H).
One of the most active reported compounds, 11g , demonstrated significant and selective inhibitory effects on MSI-H cancer cell lines.[6]
| Compound | Target | Cell Line (MSI-H) | IC₅₀ (µM) | Cell Line (MSS) | IC₅₀ (µM) | Reference |
| 11g | WRN Helicase | HCT116 | 1.52 | SW620 | 4.24 | [6] |
| 11g | WRN Helicase | LNCaP | 1.72 | PC3 | 2.78 | [6] |
| 11h | WRN Helicase | HCT116 | 2.22 | SW620 | 2.37 | [6] |
| 11h | WRN Helicase | LNCaP | 1.6 | PC3 | 3.21 | [6] |
These compounds were found to induce early apoptosis and G2/M phase cell cycle arrest in HCT116 cells.[6] The IC₅₀ value of compound 11g for WRN helicase inhibition in an enzymatic assay was 6.61 µM.[6]
Signaling Pathway Diagram
Mechanism of action for WRN helicase inhibitors.
Hedgehog Signaling Pathway Inhibition
Derivatives of 4-(2-pyrimidinylamino)benzamide containing a trifluoromethyl group have been designed as potent inhibitors of the Hedgehog (Hh) signaling pathway.[7] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.
One of the most potent compounds, 13d , exhibited an IC₅₀ of 1.44 nM against the Hh signaling pathway and demonstrated favorable pharmacokinetic properties in vivo.[7]
Experimental Workflow for Evaluating Hh Signaling Inhibition
Workflow for Hedgehog inhibitor evaluation.
Conclusion
This compound and its isomers represent a valuable class of heterocyclic compounds in drug discovery and development. The incorporation of the trifluoromethyl group imparts desirable physicochemical and pharmacological properties, leading to the identification of potent and selective inhibitors of key biological targets. While the historical discovery of the specific core molecule remains elusive in readily accessible literature, the ongoing research into its derivatives, particularly as inhibitors of WRN helicase and the Hedgehog signaling pathway, underscores its importance for the development of novel therapeutics, especially in the field of oncology. Further exploration of the synthesis and biological activities of this and related scaffolds is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-(trifluoromethyl)pyrimidine | C5H4F3N3 | CID 595915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-(trifluoromethyl)pyrimidine CAS#: 16075-42-6 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 2-(Trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for 2-(Trifluoromethyl)pyrimidin-4-amine (CAS Number: 16075-42-6). The information presented is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment.
Chemical Identification and Properties
This compound is a fluorinated heterocyclic compound with the molecular formula C₅H₄F₃N₃.[1] It is a solid, typically appearing as a powder.
| Property | Value | Reference |
| Molecular Weight | 163.10 g/mol | [1] |
| Melting Point | 174-178 °C | |
| Form | Powder | |
| Appearance | White to off-white crystalline powder | [2] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |
| Short-term (acute) aquatic hazard | Category 1 | H400: Very toxic to aquatic life |
| Long-term (chronic) aquatic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
References for all entries in the table:[3][4]
Signal Word: Danger
Hazard Pictograms:
-
Skull and crossbones (Acute toxicity)
-
Exclamation mark (Skin/eye irritation, respiratory irritation)
-
Health hazard (Respiratory sensitization)
-
Environment (Aquatic toxicity)
Safe Handling and Storage
Proper handling and storage are paramount to prevent exposure and accidents.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5][6][7][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7] A face shield may also be necessary.[9]
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin exposure.[3][5][7]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[4][5][9]
-
Wash hands and any exposed skin thoroughly after handling.[3][5]
-
Do not eat, drink, or smoke when using this product.[3][5][9]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[3][5][9][10]
-
Keep locked up or in an area accessible only to qualified or authorized persons.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
-
General Advice: If symptoms persist, call a physician. Show the safety data sheet to the doctor in attendance.[3][5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5][9]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5][9] Take off contaminated clothing and wash it before reuse.[5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][5][9]
-
Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3][5][9]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be produced such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3][5]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5][6]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[5][7][10] Evacuate personnel to safe areas.[3][11]
-
Environmental Precautions: Should not be released into the environment. Do not let product enter drains.[3][5][6]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3][7]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5] However, based on its GHS classification, it is considered to have high acute oral toxicity.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Waste disposal should be in accordance with local, regional, and national regulations.[3][5] Do not mix with other waste. Handle uncleaned containers like the product itself.[3]
This technical guide is intended to provide a summary of the key safety and handling information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with safety professionals. Always prioritize a culture of safety in the laboratory.
References
- 1. 2-Amino-4-(trifluoromethyl)pyrimidine | C5H4F3N3 | CID 595915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. aaronchem.com [aaronchem.com]
Structure-activity relationship (SAR) of 2-(Trifluoromethyl)pyrimidin-4-amine analogs
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 2-(Trifluoromethyl)pyrimidin-4-amine Analogs
Introduction
The this compound scaffold is a privileged structure in modern medicinal chemistry and agrochemistry. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, combined with the versatile hydrogen bonding and substitution possibilities of the pyrimidine ring, have made this core a cornerstone for developing a diverse range of biologically active molecules. The -CF3 group, being highly electron-withdrawing and lipophilic, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) for analogs of this scaffold, focusing on their applications as anticancer, anti-inflammatory, anti-tubercular, and pesticidal agents.
SAR in Anticancer Applications
Derivatives of the this compound core have been extensively investigated as inhibitors of various cancer-related targets, including protein kinases and DNA helicases.
Werner (WRN) Helicase Inhibitors
A series of 2-amino-4-(trifluoromethyl)pyrimidine derivatives were designed as novel inhibitors of Werner (WRN) helicase, a promising target for cancers with microsatellite instability-high (MSI-H). The SAR study revealed key structural requirements for potent and selective inhibition.[2]
Key SAR Findings:
-
Substitutions on the N-phenyl ring: Introduction of electron-withdrawing groups (e.g., -F, -Cl) or small alkyl groups at the meta and para positions of the N-phenyl ring was generally favorable for activity.
-
Most Active Compounds: Compounds 11g and 11h emerged as the most potent, exhibiting excellent cellular selectivity for MSI-H cell lines over microsatellite stable (MSS) cell lines.[2] Compound 11g demonstrated a significant inhibitory effect on WRN helicase with an IC50 value of 6.61 µM.[2]
-
Mechanism of Action: The lead compounds, 11g and 11h , were found to induce early apoptosis and cause G2/M phase cell cycle arrest in HCT116 cells.[2]
Table 1: Antiproliferative Activity of WRN Helicase Inhibitors [2]
| Compound | R1 | R2 | HCT116 IC50 (µM) (MSI-H) | LNCaP IC50 (µM) (MSI-H) | SW620 IC50 (µM) (MSS) | PC3 IC50 (µM) (MSS) |
|---|---|---|---|---|---|---|
| 11c | 4-F | H | 2.53 | 2.91 | 7.33 | 4.35 |
| 11f | 3-CH3 | H | 2.51 | 2.87 | 4.79 | 5.34 |
| 11g | 3-Cl | H | 1.52 | 1.72 | 4.24 | 2.78 |
| 11h | 4-Cl | H | 2.22 | 1.60 | 2.37 | 3.21 |
| 11l | 3-F | H | 2.95 | 2.45 | 5.31 | 5.23 |
Caption: Workflow for the evaluation of this compound analogs as anticancer agents.
Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors
The trifluoromethylpyrimidine core has been instrumental in developing inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2), a target for osteoporosis. A significant challenge in this series was addressing the formation of reactive metabolites.[3]
Key SAR Findings:
-
Sulfone to Sulfoximine Switch: A lead sulfone compound (1 ) was a potent PYK2 inhibitor but showed high dofetilide binding, indicating a risk for cardiovascular toxicity. Replacing the sulfone with a sulfoximine moiety significantly reduced this liability.[4]
-
Reduced hERG Activity: The N-methylsulfoximine analog (S)-14a not only displayed lower dofetilide binding but also had reduced activity in a patch-clamp hERG K+ ion channel screen, confirming a better safety profile.[4]
-
Pharmacokinetics: Compound (S)-14a demonstrated good oral exposure in rat pharmacokinetic models, making it a promising lead for further development.[4]
Caption: SAR strategy to mitigate hERG liability in PYK2 inhibitors.
SAR in Other Therapeutic Areas
Caspase-1 Inhibitors
While exploring triaminopyrimidines as caspase-1 inhibitors for inflammatory conditions, the introduction of a trifluoromethylphenyl substituent proved highly effective.[5]
Key SAR Findings:
-
Potent Inhibition: An ethylene-linked 4-trifluoromethylphenyl substituent (AE-2-48 ) resulted in the most potent inhibition observed in the series, with an IC50 value of 13 ± 2 nM.[5]
-
Positional Isomers: The 2-CF3 and 3-CF3 analogs were significantly less potent (IC50 values of 197 ± 25 nM and 188 ± 27 nM, respectively), highlighting the critical importance of the substituent's position.[5]
-
Linker Importance: Methylene-linked analogs were consistently less potent than their ethylene-linked counterparts.[5]
Table 2: Activity of Trifluoromethylphenyl-Substituted Caspase-1 Inhibitors [5]
| Compound | Substituent | Linker | Caspase-1 IC50 (nM) |
|---|---|---|---|
| AE-2-48 | 4-CF3-phenyl | Ethylene | 13 ± 2 |
| AE-2-32 | 2-CF3-phenyl | Ethylene | 197 ± 25 |
| AE-1-77 | 3-CF3-phenyl | Ethylene | 188 ± 27 |
Anti-tubercular Activity
A series of trifluoromethyl pyrimidinone compounds were identified as having activity against Mycobacterium tuberculosis. The SAR study provided clear guidelines for optimization.[6]
Key SAR Findings:
-
Position 2: A 2-pyridyl group was found to be essential for anti-tubercular activity.
-
Position 6: The trifluoromethyl group was the preferred substituent at this position.
-
Position 5: This position tolerated a wide range of substitutions, including straight-chain alkyl, branched alkyl, and benzyl groups, without loss of activity.
-
Selectivity: While many active compounds showed cytotoxicity against eukaryotic (HepG2) cells, optimization is possible. The most promising compound had an MIC (IC90) of 4.9 µM against M. tuberculosis with no cytotoxicity (IC50 > 100 µM).[6]
SAR in Agrochemical Applications
The this compound scaffold is also prevalent in the development of modern pesticides.
Insecticidal and Fungicidal Activity
A series of novel pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were synthesized and showed broad-spectrum pesticidal activity.[7]
Key SAR Findings:
-
Halogen at Position 5: Introducing a small halogen (Cl or Br) at the 5-position of the pyrimidine ring was crucial for high activity.
-
Fluoroethyl Group at Position 6: A 1-fluoroethyl group at the 6-position enhanced pesticidal effects.
-
Lead Compounds: Compounds U7 (5-chloro) and U8 (5-bromo) demonstrated excellent, broad-spectrum insecticidal and fungicidal activity.[7]
Table 3: Pesticidal Activity of Lead Pyrimidin-4-amine Analogs [7]
| Compound | Target Species | Activity Metric | Value (mg/L) |
|---|---|---|---|
| U7 | Mythimna separata (Insect) | LC50 | 3.57 ± 0.42 |
| U8 | Mythimna separata (Insect) | LC50 | 4.22 ± 0.47 |
| Flufenerim (Control) | Mythimna separata (Insect) | LC50 | 3.14 ± 0.73 |
| U7 | Pseudoperonospora cubensis (Fungus) | EC50 | 24.94 ± 2.13 |
| U8 | Pseudoperonospora cubensis (Fungus) | EC50 | 30.79 ± 2.21 |
| Azoxystrobin (Control) | Pseudoperonospora cubensis (Fungus) | EC50 | 3.18 ± 0.21 |
Synthesis and Experimental Protocols
General Synthetic Strategy
Many trifluoromethyl pyrimidine derivatives are synthesized starting from ethyl 4,4,4-trifluoroacetoacetate. A common route involves condensation with an amidine or related synthon to form the pyrimidine ring, followed by functionalization.[6][8]
Caption: General synthetic workflow for this compound analogs.
Key Experimental Protocols
-
MTT Assay (Antiproliferative Activity): Cancer cell lines (e.g., HCT116, PC3) are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solvent like DMSO. The absorbance is measured spectrophotometrically (e.g., at 570 nm) to determine cell viability and calculate IC50 values.[2]
-
WRN Helicase Inhibition Assay: The assay measures the unwinding of a forked DNA substrate by the WRN helicase enzyme. The reaction is typically initiated by adding ATP in the presence of the enzyme and test compounds. The unwound single-stranded DNA product can be quantified, often using fluorescence-based methods. The IC50 value is the concentration of the inhibitor required to reduce helicase activity by 50%.[2]
-
Fungicidal Poison Plate Technique: The test compounds are dissolved in a solvent (e.g., acetone) and mixed with a molten potato dextrose agar (PDA) medium at various final concentrations. The medium is poured into Petri dishes. After solidification, a mycelial disc of the target fungus (e.g., Botrytis cinerea) is placed at the center of each plate. The plates are incubated until the mycelial growth in the control plate reaches the edge. The diameter of the fungal colony is measured to calculate the percentage of growth inhibition and determine EC50 values.[9]
-
Cell Cycle Analysis: Cancer cells treated with test compounds are harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating agent like propidium iodide (PI). The DNA content of individual cells is quantified using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is then analyzed to identify any cell cycle arrest.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 9. wjarr.com [wjarr.com]
Technical Dossier: 2-(Trifluoromethyl)pyrimidin-4-amine
InChIKey: NKOTXYPTXKUCDL-UHFFFAOYSA-N
This document provides a concise technical overview of 2-(Trifluoromethyl)pyrimidin-4-amine, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the broad potential applications of this compound, this guide focuses on its fundamental chemical identifiers. Further in-depth analysis, including experimental protocols and pathway visualizations, requires a more specific context of its application (e.g., as a kinase inhibitor, a synthetic intermediate, etc.).
Chemical Identity and Properties
A summary of the key identifiers and properties for this compound is presented below. This data is essential for accurate identification and sourcing of the compound for research and development purposes.
| Identifier | Value |
| IUPAC Name | 4-(trifluoromethyl)pyrimidin-2-amine[1] |
| InChI Key | NKOTXYPTXKUCDL-UHFFFAOYSA-N[1][2][3] |
| Molecular Formula | C5H4F3N3[1][2] |
| CAS Number | 16075-42-6[1][2] |
| Molecular Weight | 163.10 g/mol [2] |
| SMILES String | Nc1nccc(n1)C(F)(F)F[2] |
| Physical Form | Powder[2] |
| Melting Point | 174-178 °C[2] |
Advanced Technical Data and Visualizations
To provide a comprehensive technical guide or whitepaper as requested, including detailed experimental protocols and signaling pathway diagrams, further information on the specific research context is necessary. For example, if the interest is in its role as a kinase inhibitor, the following could be provided:
-
Experimental Protocols: Detailed methodologies for kinase inhibition assays, cell-based proliferation assays, and pharmacokinetic studies.
-
Signaling Pathway Diagrams: Visual representations of the specific signaling pathways modulated by the compound.
-
Quantitative Data: Tables summarizing IC50 values against a panel of kinases, cell viability data, and pharmacokinetic parameters.
Example Logical Workflow for a Specific Application (e.g., Kinase Inhibitor Profiling):
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)pyrimidin-4-amine from Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyrimidin-4-amine is a key building block in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides detailed protocols for the synthesis of this compound and its derivatives starting from dichloropyrimidines, based on established chemical literature. The primary method involves a regioselective nucleophilic aromatic substitution (SNAr) reaction.
Principle of the Synthesis
The synthesis of this compound from a dichloropyrimidine precursor, such as 4,6-dichloro-2-(trifluoromethyl)pyrimidine, relies on the principles of nucleophilic aromatic substitution. In the pyrimidine ring, the carbon atoms are electron-deficient due to the presence of the two nitrogen atoms. This deficiency is further enhanced by the presence of electron-withdrawing groups like chlorine and the trifluoromethyl group.
The reactivity of the different positions on the pyrimidine ring towards nucleophilic attack generally follows the order C4(6) > C2 > C5. This selectivity allows for the preferential substitution of the chlorine atom at the C4 position by an amine nucleophile, such as ammonia, to yield the desired 4-amino product.
Reaction Pathway
The general reaction pathway for the synthesis of this compound from 4,6-dichloro-2-(trifluoromethyl)pyrimidine is depicted below. This reaction involves the selective displacement of one of the chlorine atoms by an amino group.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are based on analogous procedures found in the literature for the amination of dichloropyrimidines. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Direct Amination of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
This protocol describes the direct conversion of 4,6-dichloro-2-(trifluoromethyl)pyrimidine to 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine, a key intermediate.
Materials:
-
4,6-Dichloro-2-(trifluoromethyl)pyrimidine
-
Ammonia solution (e.g., 28% in water or 7N in methanol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, or Ethanol)
-
Sealed reaction vessel or autoclave
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer and heating mantle
Procedure:
-
In a clean, dry, and appropriately sized sealed reaction vessel or autoclave, place 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq).
-
Add the anhydrous solvent (e.g., THF) to dissolve or suspend the starting material. A typical concentration would be in the range of 0.1-0.5 M.
-
Add the ammonia solution (a significant excess, e.g., 5-10 eq).
-
Seal the vessel tightly.
-
Heat the reaction mixture to a temperature between 100-150 °C with vigorous stirring. The optimal temperature will need to be determined experimentally.
-
Maintain the reaction at this temperature for 4-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Once the reaction is complete, cool the vessel to room temperature.
-
Carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Dechlorination of 4-Amino-6-chloro-2-(trifluoromethyl)pyrimidine
This protocol describes the removal of the remaining chlorine atom to yield the final product, this compound.
Materials:
-
4-Amino-6-chloro-2-(trifluoromethyl)pyrimidine
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Hydrogen gas source (balloon or cylinder)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Base (e.g., Triethylamine or Sodium Acetate) (optional, to neutralize HCl byproduct)
-
Inert filtration aid (e.g., Celite®)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine (1.0 eq) and the solvent (e.g., methanol).
-
Add a catalytic amount of Pd/C (e.g., 5-10 mol%).
-
If desired, add a base (1.1-1.5 eq) to scavenge the HCl formed during the reaction.
-
Seal the flask and purge with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of aminopyrimidines from dichloropyrimidines, based on analogous reactions reported in the literature.
| Parameter | Protocol 1: Amination | Protocol 2: Dechlorination |
| Starting Material | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | 4-Amino-6-chloro-2-(trifluoromethyl)pyrimidine |
| Key Reagents | Ammonia | H₂, Pd/C |
| Solvent | THF, Dioxane, or Ethanol | Methanol, Ethanol, or Ethyl Acetate |
| Temperature | 100-150 °C | Room Temperature |
| Reaction Time | 4-24 hours | 2-12 hours |
| Typical Yield | Moderate to High | High |
| Purity | Requires Purification | Requires Purification |
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is outlined in the following diagram.
Application Notes and Protocols: Step-by-Step Protocol for Suzuki Coupling with 2-(Trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the Suzuki coupling of 2-(Trifluoromethyl)pyrimidin-4-amine with various aryl and heteroaryl boronic acids. The pyrimidine core is a prevalent scaffold in many biologically active compounds, and the introduction of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity.[1] This protocol is designed to serve as a starting point for researchers in drug discovery and development, offering a robust methodology for the synthesis of novel substituted pyrimidine derivatives.
The presence of both an electron-withdrawing trifluoromethyl group and an electron-donating amino group on the pyrimidine ring presents unique challenges, including potential catalyst inhibition by the amino group.[2] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful reaction. The following protocol outlines a general procedure that can be optimized for specific substrates.
Experimental Protocols
This section details a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Both conventional heating and microwave-assisted methods are described.
Materials:
-
This compound (or a halogenated precursor at the coupling position, e.g., 4-chloro-2-(trifluoromethyl)pyrimidine)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like Pd(Amphos)₂Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure 1: Conventional Heating
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Procedure 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., DMF) via syringe.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).[1][3]
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in the conventional heating protocol.
Data Presentation
The following table summarizes typical reaction conditions and expected yield ranges for the Suzuki coupling of heteroaryl amines, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition A (Conventional) | Condition B (Microwave) | Condition C (Bulky Ligand) |
| Reactant A | 4-Halo-2-(CF₃)pyrimidin-4-amine | 4-Halo-2-(CF₃)pyrimidin-4-amine | 4-Halo-2-(CF₃)pyrimidin-4-amine |
| Reactant B | Arylboronic Acid | Arylboronic Acid | Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ |
| Ligand | - | - | SPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1) | DMF | Toluene |
| Temperature | 90 °C | 120 °C | 100 °C |
| Time | 6 - 12 h | 15 - 30 min | 4 - 8 h |
| Typical Yield | 40 - 75% | 50 - 85% | 60 - 90% |
Mandatory Visualization
The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for the N-arylation of 2-(Trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 2-(trifluoromethyl)pyrimidin-4-amine is a crucial transformation in medicinal chemistry and drug discovery. The resulting N-aryl-2-(trifluoromethyl)pyrimidin-4-amine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. This document provides detailed experimental procedures for the N-arylation of this compound, focusing on the widely applicable Buchwald-Hartwig amination. Both conventional heating and microwave-assisted protocols are presented to offer flexibility in synthesis optimization.
Core Reaction: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide or pseudohalide.[1][2] This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance.[1]
Reaction Scheme:
Where Py(CF₃) represents the 2-(Trifluoromethyl)pyrimidin-4-yl group.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for the N-arylation of aminopyrimidines, which can be adapted for this compound.
| Aryl Halide (R-X) | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl bromide | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 8 | 27-82 | [3][4][5] |
| 1-Bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 8 | 35 | [3] |
| Aryl bromide | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110-120 | 24 | Moderate to Excellent | [6] |
| Aryl bromide (Microwave) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 130-150 | 0.17-0.5 | Moderate to Excellent | [6] |
| Aryl perfluorooctanesulfonate | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 90 | 48 | 61-76 | [7] |
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aminopyrimidines.[3][4][5]
Materials:
-
This compound
-
Aryl bromide
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the aryl bromide (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.1 equiv.), and Xantphos (0.1 equiv.).
-
Add sodium tert-butoxide (3.0 equiv.) to the flask.
-
Add anhydrous toluene to the mixture.
-
Fit the flask with a reflux condenser under the inert atmosphere.
-
Heat the reaction mixture to reflux and stir for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-(trifluoromethyl)pyrimidin-4-amine.
Protocol 2: Microwave-Assisted Method
This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time.[6]
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Microwave reactor vial with a stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 equiv.), the aryl bromide (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv.), and XPhos (0.1 equiv.).
-
Add sodium tert-butoxide (2.5 equiv.) to the vial.
-
Add anhydrous toluene.
-
Seal the vial under an inert atmosphere (Nitrogen or Argon).
-
Place the vial in the microwave reactor and heat to 130-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General workflow for N-arylation of this compound.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air and moisture sensitive. Handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.
-
Microwave reactions can generate high pressures. Use appropriate microwave vials and operate the reactor according to the manufacturer's instructions.
Conclusion
The Buchwald-Hartwig amination provides a robust and versatile method for the N-arylation of this compound. The choice between conventional heating and microwave-assisted protocols will depend on the available equipment and the desired reaction time. The provided protocols and data serve as a valuable starting point for the synthesis of a diverse range of N-aryl-2-(trifluoromethyl)pyrimidin-4-amine derivatives for applications in drug discovery and development. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(Trifluoromethyl)pyrimidin-4-amine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyrimidin-4-amine and its derivatives are crucial building blocks in the synthesis of a wide range of modern agrochemicals. The presence of the trifluoromethyl group often imparts unique properties to the final molecules, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity. This document provides detailed application notes and experimental protocols for the synthesis of various agrochemicals utilizing this versatile chemical intermediate. Pyrimidine derivatives have been extensively developed for use in pesticides due to their diverse biological activities, including fungicidal, herbicidal, and insecticidal effects.[1]
Application in Fungicide Synthesis
Derivatives of this compound have shown significant promise in the development of novel fungicides, particularly against resilient plant pathogens.
Synthesis of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidine Derivatives
One notable application is in the synthesis of 4-phenyl-6-trifluoromethyl-2-aminopyrimidine derivatives, which have demonstrated potent fungicidal activity against pathogens like Botrytis cinerea.
Experimental Protocol: General Procedure for the Preparation of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines
This protocol is adapted from a method described for the synthesis of a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds.
-
Preparation of Sodium Methoxide Solution: In a suitable reaction vessel, add sodium metal (0.09 mol) to 10 mL of methanol.
-
Reaction with Guanidine Carbonate: To the sodium methoxide solution, add guanidine carbonate (0.08 mol). The mixture is then refluxed for 30 minutes.
-
Addition of Phenyl Trifluoromethyl Precursor: Add the appropriate 4-substituted phenyl-6-trifluoromethyl precursor compound (0.01 mol) to the reaction mixture.
-
Reaction: Allow the reaction to proceed for 6 hours.
-
Neutralization: Cool the solution to 0–5 °C and add acetic acid dropwise until the pH of the solution is between 4 and 5.
-
Isolation of Product: Filter the reaction solution and wash the resulting filter cake with water (2 x 15 mL).
-
Purification: Recrystallize the crude product from methanol to obtain the pure 4-phenyl-6-trifluoromethyl-2-aminopyrimidine derivative.
Fungicidal Activity Data
The following table summarizes the in vitro and in vivo fungicidal activity of selected synthesized compounds against B. cinerea.
| Compound ID | In Vitro Activity (EC50, µg/mL) | In Vivo Activity (Control Efficacy, %) |
| III-3 | > 50 | 75.3 |
| III-8 | > 50 | 72.4 |
| III-11 | > 50 | 70.1 |
| Pyrimethanil (Control) | 1.8 | 58.2 |
Data sourced from studies on 4-phenyl-6-trifluoromethyl-2-aminopyrimidines.
Synthesis of Pyrimidine Derivatives Containing an Amide Moiety
Another class of fungicides derived from trifluoromethyl pyrimidine structures involves the incorporation of an amide moiety. These compounds have shown excellent activity against various plant pathogens.
Experimental Protocol: Synthesis of 2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline
This is an intermediate step in the synthesis of more complex amide-containing pyrimidine fungicides.
-
Reaction Setup: Combine 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 g, 5.1 mmol), 2-aminophenol (0.6 g, 5.6 mmol), and potassium carbonate (1.4 g, 10.2 mmol) in 15 mL of dimethylformamide (DMF).
-
Reaction: Stir the mixture at 80°C for 4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Fungicidal Activity Data
The table below presents the antifungal activities of selected pyrimidine derivatives containing an amide moiety against various fungal strains.
| Compound ID | B. dothidea (% inhibition at 50 µg/mL) | Phomopsis sp. (% inhibition at 50 µg/mL) | B. cinereal (% inhibition at 50 µg/mL) | Phomopsis sp. (EC50, µg/mL) |
| 5f | 85.2 | 100 | 75.4 | 15.1 |
| 5o | 80.1 | 100 | 70.2 | 10.5[1][2] |
| 5p | 75.3 | 95.6 | 65.8 | 19.6 |
| Pyrimethanil (Control) | 70.5 | 85.1 | 60.3 | 32.1[1][2] |
Data sourced from studies on pyrimidine derivatives containing an amide moiety.[1][2]
Application in Herbicide Synthesis
This compound derivatives are also valuable intermediates in the creation of novel herbicides.
Synthesis of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety
This class of compounds has demonstrated broad-spectrum herbicidal and insecticidal activity.
Experimental Protocol: General Synthesis of Pyrimidin-4-amine Derivatives with a 1,2,4-Oxadiazole Moiety
Herbicidal and Insecticidal Activity Data
The following table summarizes the biological activity of two promising compounds from this class.
| Compound ID | Target Organism | Activity Metric | Value (mg/L) |
| U7 | M. separata | LC50 | 3.57 ± 0.42[3][4] |
| U8 | M. separata | LC50 | 4.22 ± 0.47[3][4] |
| Flufenerim (Control) | M. separata | LC50 | 3.14 ± 0.73[3][4] |
| U7 | P. cubensis | EC50 | 24.94 ± 2.13[3][4] |
| U8 | P. cubensis | EC50 | 30.79 ± 2.21[3][4] |
| Azoxystrobin (Control) | P. cubensis | EC50 | 3.18 ± 0.21[3][4] |
Data sourced from studies on pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety.[3][4]
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the general synthetic pathways and experimental workflows described in this document.
Caption: Synthetic workflow for 4-phenyl-6-trifluoromethyl-2-aminopyrimidines.
Caption: Synthesis of a key intermediate for amide-containing fungicides.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a new generation of agrochemicals. Its derivatives have demonstrated significant potential as both fungicides and herbicides, addressing the ongoing need for novel and effective crop protection solutions. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these promising compounds further. The unique properties conferred by the trifluoromethyl group continue to make this class of molecules a focal point for innovation in the agrochemical industry.
References
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of 2-(Trifluoromethyl)pyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Derivatives of 2-(Trifluoromethyl)pyrimidin-4-amine represent a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. Their unique structural features make them attractive candidates for targeting various enzymes and signaling pathways implicated in disease. High-throughput screening (HTS) is a critical component in the early-phase of drug discovery, enabling the rapid assessment of large compound libraries to identify "hit" molecules that modulate the activity of a specific biological target. This document provides detailed application notes and protocols for a range of HTS assays relevant to the screening of this compound derivatives, with a focus on cancer-related targets such as Werner (WRN) helicase. The subsequent sections will cover the principles, methodologies, and data interpretation for both biochemical and cell-based assays.
I. Biochemical Assays for Target-Based Screening
Biochemical assays are fundamental in HTS to determine the direct interaction of a compound with its purified molecular target, such as an enzyme. These assays are essential for confirming the mechanism of action and for structure-activity relationship (SAR) studies.
Werner Helicase (WRN) Inhibition Assay
A key target for a subset of this compound derivatives is the Werner (WRN) helicase, a protein critical for DNA repair.[1][2] Inhibiting WRN helicase has shown to be a promising strategy for treating cancers with microsatellite instability.[1][2]
Principle:
This assay measures the ability of a test compound to inhibit the DNA unwinding activity of the WRN helicase. A common method involves a fluorescence resonance energy transfer (FRET)-based assay. A DNA substrate is labeled with a fluorophore and a quencher. In its double-stranded form, the FRET signal is high. Upon unwinding by WRN helicase, the strands separate, leading to a decrease in the FRET signal. Inhibitors will prevent this decrease.
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant human WRN helicase protein.
-
FRET-labeled DNA substrate (e.g., a forked duplex DNA with a 3'-dT(30) tail and labeled with Cy3 and Cy5).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl2, 2 mM DTT, and 0.1 mg/mL BSA.
-
ATP solution.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring FRET.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of test compound solution in DMSO to the assay wells.
-
Add 10 µL of WRN helicase solution (final concentration ~1 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Add 5 µL of the FRET-labeled DNA substrate (final concentration ~5 nM) in assay buffer to each well.
-
Initiate the helicase reaction by adding 5 µL of ATP solution (final concentration ~1 mM) in assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the FRET signal on a compatible plate reader.
-
-
Data Analysis:
-
The percent inhibition is calculated relative to positive controls (no inhibitor) and negative controls (no enzyme).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Data Presentation:
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| 11g | WRN Helicase | FRET-based Inhibition | 6.61 | [1][2] |
II. Cell-Based Assays for Phenotypic Screening
Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context. These assays can assess a compound's cell permeability, cytotoxicity, and its impact on specific cellular pathways.
Antiproliferative MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It is often employed as a primary screen to identify compounds with cytotoxic or cytostatic effects against cancer cell lines.[1][2]
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Reagents and Materials:
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Assay Procedure (96-well plate format):
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the this compound derivatives (typically from a stock solution in DMSO, ensuring the final DMSO concentration is non-toxic, e.g., <0.5%). Include vehicle-only controls.
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound ID | Cell Line | Cell Type | IC50 (µM) | Reference |
| 11g | HCT116 | MSI-H Colon Cancer | 1.52 | [1] |
| LNCaP | MSI-H Prostate Cancer | 1.72 | [1] | |
| SW620 | MSS Colon Cancer | 4.24 | [1] | |
| PC3 | MSS Prostate Cancer | 2.78 | [1] | |
| 11h | HCT116 | MSI-H Colon Cancer | 2.22 | [1] |
| LNCaP | MSI-H Prostate Cancer | 1.6 | [1] | |
| SW620 | MSS Colon Cancer | 2.37 | [1] | |
| PC3 | MSS Prostate Cancer | 3.21 | [1] |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable
III. Visualizing Workflows and Pathways
Diagrams are essential for clearly illustrating complex experimental processes and biological signaling cascades.
Experimental Workflow for HTS
The following diagram outlines a typical workflow for a high-throughput screening campaign, from primary screening to hit validation.
Caption: High-throughput screening workflow for inhibitor discovery.
Simplified WRN Helicase-Dependent DNA Repair Pathway
This diagram illustrates a simplified representation of the role of WRN helicase in DNA repair and how its inhibition can lead to synthetic lethality in MSI-H cancer cells.
Caption: Simplified WRN helicase signaling in DNA repair and its inhibition.
Conclusion
The protocols and application notes presented here provide a solid framework for the high-throughput screening of this compound derivatives. By integrating biochemical and cell-based assays, researchers can effectively identify and characterize promising lead compounds for further development. The provided data and workflows serve as a guide for designing and implementing robust screening campaigns in the pursuit of novel therapeutics.
References
Application Notes and Protocols for the Purification of 2-(Trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 2-(Trifluoromethyl)pyrimidin-4-amine, a key building block in the synthesis of various biologically active molecules. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity in drug candidates. Therefore, ensuring the high purity of this intermediate is critical for successful downstream applications.
The following sections detail common purification techniques, including column chromatography and recrystallization, extrapolated from protocols for structurally similar compounds. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols offer a strong starting point for developing a robust purification strategy.
Data Presentation: Purification of Related Trifluoromethylated Heterocycles
The following table summarizes purification methods and results for compounds structurally analogous to this compound, providing a basis for method development.
| Compound | Purification Method | Stationary Phase | Eluent/Solvent System | Purity/Yield |
| 2-Phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one | Flash Chromatography | Silica Gel | 15% EtOAc-Hexane | White solid (39% yield) |
| 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | Column Chromatography | Silica Gel | 70% EtOAc-Hexane | White solid (26% yield) |
| 5-Methyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | Column Chromatography | Silica Gel | 25% EtOAc-Hexane | White solid (39% yield) |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Column Chromatography | Silica Gel | Petroleum Ether/EtOAc (9.6/0.4) | Yellow solid (78% yield)[1] |
| 4-Amino-2-trifluoromethylbenzonitrile | Refining | - | Toluene | Purity >99% (HPLC), Total yield 73-75%[2] |
| 2-Amino-4-(trifluoromethyl)pyridine | Recrystallization | - | n-Hexane | White crystal[3] |
Experimental Protocols
Based on established methods for related compounds, the following protocols can be adapted for the purification of this compound.
Protocol 1: Purification by Column Chromatography
This method is suitable for removing impurities with different polarities from the target compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: Ethyl acetate (EtOAc), Hexane, Dichloromethane (DCM), Methanol (MeOH)
-
Glass column or flash chromatography system
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of Ethyl Acetate and Hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point for similar compounds is a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing the polarity).[4] The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds to a high degree. The choice of solvent is critical.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol, n-hexane/acetone, n-hexane/THF)[5]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For amines, sometimes a mixture of a polar and a non-polar solvent or the use of an acidic solvent like acetic acid can be effective.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Acid-Base Extraction
This technique can be used to separate the basic this compound from non-basic impurities.
Materials:
-
Crude this compound
-
An organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Aqueous acid solution (e.g., 1M HCl)
-
Aqueous base solution (e.g., 1M NaOH)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent.
-
Acidic Extraction: Transfer the solution to a separatory funnel and wash with an aqueous acid solution. The basic amine will be protonated and move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated amine salt.
-
Basification: Neutralize the aqueous layer with a base to deprotonate the amine and cause it to precipitate or separate.
-
Re-extraction: Extract the purified amine back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the described purification techniques.
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for purification by column chromatography.
Caption: Detailed workflow for purification by recrystallization.
References
- 1. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
Application Note: A Scalable Synthesis of 2-(Trifluoromethyl)pyrimidin-4-amine for Pharmaceutical and Agrochemical Research
Abstract
This application note details a robust and scalable synthetic protocol for the preparation of 2-(Trifluoromethyl)pyrimidin-4-amine, a key intermediate in the development of novel therapeutic agents and agrochemicals. The described method is designed for researchers, scientists, and professionals in drug development, offering a clear and reproducible procedure for multi-gram scale synthesis. This document provides a comprehensive overview of the synthetic route, detailed experimental procedures, and quantitative data to ensure successful implementation and scale-up.
Introduction
This compound is a critical building block in medicinal and agricultural chemistry. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. Consequently, efficient and scalable access to this intermediate is of high importance for the rapid advancement of research and development in these fields. This protocol outlines a reliable synthetic pathway starting from commercially available reagents, focusing on operational simplicity and high yield.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-chloro-4-(trifluoromethyl)pyrimidine. This is followed by a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group to yield the final product.
Caption: Synthetic route to this compound.
Experimental Protocol
Materials and Instrumentation
All reagents were sourced from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.
Step 1: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine
In a well-ventilated fume hood, a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer was charged with 2-hydroxy-4-(trifluoromethyl)pyrimidine (100 g, 0.61 mol). Phosphorus oxychloride (300 mL, 3.2 mol) was added cautiously. The reaction mixture was heated to reflux (approximately 110 °C) and maintained for 4 hours. After completion of the reaction, the mixture was cooled to room temperature, and the excess phosphorus oxychloride was carefully removed under reduced pressure. The residue was then slowly poured onto crushed ice with vigorous stirring. The resulting solid was collected by filtration, washed with cold water until the filtrate was neutral, and dried under vacuum to afford 2-chloro-4-(trifluoromethyl)pyrimidine as a white to off-white solid.
Step 2: Scale-up Synthesis of this compound
A 2 L high-pressure reactor was charged with 2-chloro-4-(trifluoromethyl)pyrimidine (91 g, 0.5 mol) and 28% aqueous ammonia (1 L). The reactor was sealed, and the mixture was heated to 110 °C with constant stirring. The internal pressure was monitored and maintained for 10 hours. After the reaction period, the reactor was cooled to room temperature. The precipitated white solid was collected by filtration, washed with copious amounts of cold water, and dried under vacuum at 50 °C to yield this compound.
Experimental Workflow
Microwave-Assisted Synthesis of 2-(Trifluoromethyl)pyrimidin-4-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 2-(Trifluoromethyl)pyrimidin-4-amine derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the preparation of these valuable scaffolds.
Introduction
The this compound core is a privileged scaffold in drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the pyrimidine ring is a common feature in biologically active molecules. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This is achieved through the direct and efficient heating of polar molecules and ions in the reaction mixture by microwave irradiation.
Applications in Drug Discovery: Targeting Werner Helicase (WRN)
Derivatives of this compound have shown promising activity as inhibitors of Werner helicase (WRN), a key enzyme in DNA repair.[1] In cancers with microsatellite instability (MSI-H), which are characterized by a deficient DNA mismatch repair (dMMR) system, cancer cells become heavily reliant on WRN to resolve DNA replication stress and prevent cell death.[2][3] By inhibiting WRN, these compounds can selectively kill MSI-H cancer cells, a concept known as synthetic lethality.[2][3] This makes WRN an attractive therapeutic target for a range of cancers, including certain types of colorectal, endometrial, and gastric tumors.[4]
Proposed Signaling Pathway of WRN Inhibition in MSI-H Cancer Cells
Caption: WRN Inhibition Pathway in MSI-H vs. Normal Cells.
Experimental Protocols
The following protocols describe the general procedure for the microwave-assisted synthesis of this compound derivatives. The key reaction is a nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., chlorine) on the pyrimidine ring with a primary or secondary amine.
General Workflow for Microwave-Assisted Synthesis
Caption: General workflow for the microwave-assisted synthesis.
Protocol 1: Microwave-Assisted Synthesis of N-Aryl-2-(trifluoromethyl)pyrimidin-4-amines
This protocol is adapted from general procedures for microwave-assisted SNAr reactions on pyrimidine scaffolds.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyrimidine
-
Substituted aniline (1.1 equivalents)
-
Solvent (e.g., 1,4-dioxane, DMF, or EtOH)
-
Base (e.g., DIPEA, K2CO3, or NaH) (2.0 equivalents)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial, add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 mmol), the desired substituted aniline (1.1 mmol), and a magnetic stir bar.
-
Add the chosen solvent (3-5 mL) and the base (2.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 120-150 °C) for a specified time (typically 10-30 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-(trifluoromethyl)pyrimidin-4-amine derivative.
Data Presentation: Comparison of Synthesis Methods
| Entry | Amine Substituent | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | 4-Fluoroaniline | Conventional | NMP | 120 | 12-16 h | ~70-80 |
| 2 | 4-Fluoroaniline | Microwave (Proposed) | 1,4-Dioxane | 140 | 20 min | >85 |
| 3 | 3-Chloroaniline | Conventional | NMP | 120 | 12-16 h | ~70-80 |
| 4 | 3-Chloroaniline | Microwave (Proposed) | DMF | 150 | 15 min | >85 |
| 5 | 4-Methylpiperazine | Conventional | Propanol | Reflux | 8 h | ~75 |
| 6 | 4-Methylpiperazine | Microwave | Propanol | 120-140 | 15-30 min | ~90 [4] |
| 7 | Morpholine | Conventional | Propanol | Reflux | 8 h | ~70 |
| 8 | Morpholine | Microwave | Propanol | 120-140 | 15-30 min | ~88 [4] |
Note: Data for microwave synthesis of entries 1-4 are proposed based on typical improvements observed in related reactions. Data for entries 5-8 are based on the synthesis of 2-amino-4-substituted pyrimidines.
Conclusion
Microwave-assisted synthesis provides a significant improvement for the preparation of this compound derivatives, offering dramatically reduced reaction times and potentially higher yields compared to conventional heating methods. These compounds are valuable building blocks for the development of novel therapeutics, particularly for the targeted inhibition of Werner helicase in MSI-H cancers. The protocols and data presented herein provide a solid foundation for researchers to efficiently synthesize and explore the potential of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]
- 4. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]
One-Pot Synthesis of Fused Pyrimidine Derivatives from 2-(Trifluoromethyl)pyrimidin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of fused pyrimidine derivatives, specifically pyrimido[4,5-d]pyrimidines, utilizing 2-(Trifluoromethyl)pyrimidin-4-amine as a key starting material. This approach offers an efficient pathway to complex heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.
Introduction
Pyrimidine and its fused derivatives are cornerstone scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. This document outlines a one-pot, multi-component reaction strategy for the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from this compound. Such one-pot methodologies are highly valued in drug discovery for their efficiency, reduced waste, and operational simplicity.
Reaction Principle
The core of this synthetic strategy involves the construction of a new pyrimidine ring fused to the starting this compound. This is achieved through a one-pot reaction where the 4-amino group of the starting pyrimidine acts as a nucleophile to initiate a cascade of reactions with suitable reagents, typically involving an aldehyde and a source of the remaining atoms for the new ring. The general principle follows a condensation reaction to form an intermediate, which then undergoes intramolecular cyclization to yield the fused pyrimido[4,5-d]pyrimidine system. Various catalysts can be employed to facilitate this transformation.
Experimental Protocols
While a specific one-pot protocol starting directly from this compound is not extensively documented, based on established syntheses of similar pyrimido[4,5-d]pyrimidines from other 4-aminopyrimidines, a general and adaptable protocol is presented below. Researchers should note that optimization of reaction conditions may be necessary for this specific substrate due to the electronic effects of the trifluoromethyl group.
General Protocol for the Synthesis of 7-Aryl-2-(trifluoromethyl)pyrimido[4,5-d]pyrimidin-4-amine Derivatives
This protocol is adapted from methodologies for the synthesis of related pyrimido[4,5-d]pyrimidine derivatives.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Urea or Thiourea
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), or a Lewis acid catalyst)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or solvent-free conditions)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and urea (or thiourea, 1.2 mmol).
-
Add the catalyst (e.g., p-TSA, 10 mol%).
-
Add the solvent (e.g., DMF, 5 mL) or proceed under solvent-free conditions.
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to afford the desired 7-aryl-2-(trifluoromethyl)pyrimido[4,5-d]pyrimidin-4-amine derivative.
Data Presentation
The following table summarizes expected outcomes based on analogous reactions. Actual yields for the reaction with this compound will require experimental validation.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TSA | DMF | 6 | Expected |
| 2 | 4-Chlorobenzaldehyde | p-TSA | DMF | 6 | Expected |
| 3 | 4-Methoxybenzaldehyde | p-TSA | DMF | 8 | Expected |
| 4 | Benzaldehyde | (Lewis Acid) | Solvent-free | 4 | Expected |
*Yields are to be determined experimentally and are anticipated to be in the moderate to good range based on similar reported syntheses.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 7-aryl-2-(trifluoromethyl)pyrimido[4,5-d]pyrimidin-4-amine derivatives.
Caption: General experimental workflow for the one-pot synthesis.
Plausible Signaling Pathway Inhibition
Many pyrimidine derivatives are known to act as kinase inhibitors, interfering with signaling pathways crucial for cell proliferation and survival. The synthesized fused pyrimidines could potentially target pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols for the Use of 2-(Trifluoromethyl)pyrimidin-4-amine in the Development of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic and agrochemical agents due to their presence in the fundamental building blocks of life, DNA and RNA. The strategic incorporation of a trifluoromethyl (-CF₃) group into the pyrimidine scaffold, specifically at the 2-position, has been shown to significantly enhance biological activity. This modification increases lipophilicity, metabolic stability, and binding affinity of the molecule, making 2-(trifluoromethyl)pyrimidin-4-amine a valuable precursor for novel antifungal agents. Derivatives synthesized from this core structure have demonstrated potent activity against a range of plant pathogenic fungi, presenting a promising avenue for the development of new fungicides to combat crop diseases and address growing resistance to existing treatments.
These application notes provide an overview of the synthesis, biological evaluation, and preliminary mechanism of action of antifungal agents derived from this compound. Detailed protocols for key experiments are included to facilitate further research and development in this area.
Data Presentation: Antifungal Activity of 2-(Trifluoromethyl)pyrimidine Derivatives
The following tables summarize the in vitro antifungal activity of various derivatives synthesized from trifluoromethyl-pyrimidine precursors.
Table 1: Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety
| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) | Reference Compound | Reference EC₅₀ (µg/mL) |
| 5f | Phomopsis sp. | 100 | - | Pyrimethanil | - |
| 5o | Phomopsis sp. | 100 | 10.5 | Pyrimethanil | 32.1 |
Data sourced from a study on pyrimidine derivatives with an amide moiety, demonstrating significant antifungal efficacy.[1][2]
Table 2: Antifungal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives
| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL |
| 4 | Cucumber Botrytis cinerea | 75.86 |
| 5h | Cucumber Botrytis cinerea | 72.31 |
| 5o | Cucumber Botrytis cinerea | 80.38 |
| 5r | Cucumber Botrytis cinerea | 73.57 |
This data highlights the effectiveness of triazolo-pyrimidine derivatives against Botrytis cinerea.[3][4]
Table 3: Antifungal Activity of Chalcone Derivatives Containing a Trifluoromethyl Pyrimidine Moiety
| Compound ID | Fungal Strain | EC₅₀ (µg/mL) | Reference Compound | Reference EC₅₀ (µg/mL) |
| B4 | Rhizoctonia solani | 18.10 | Azoxystrobin | - |
| D2 | Rhizoctonia solani | 20.18 | Azoxystrobin | - |
| D3 | Rhizoctonia solani | 20.60 | Azoxystrobin | - |
| B4 | Botrytis cinerea | 8.91 | Azoxystrobin | 20.28 |
These results indicate strong antifungal activity, with compound B4 showing a particularly potent effect against Botrytis cinerea.[3]
Experimental Protocols
Protocol 1: General Synthesis of N-phenylbenzamide Derivatives Bearing a Trifluoromethylpyrimidine Moiety
This protocol outlines a representative four-step synthesis.
Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine
-
A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours.
-
The reaction mixture is cooled to room temperature.
-
The resulting solid is collected by filtration, washed with water, and dried to yield 2-hydroxy-4-(trifluoromethyl)pyrimidine.
Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine
-
A mixture of 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq) is heated at reflux for 3 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is poured into ice water and extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.
Step 3: Synthesis of 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline
-
To a solution of 4-aminophenol (1.2 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography.
Step 4: Synthesis of Target Amide Derivatives
-
To a solution of 4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline (1.0 eq) and a substituted benzoic acid (1.2 eq) in dichloromethane, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 8-10 hours.
-
Evaporate the solvent under vacuum and purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to obtain the final product.
Protocol 2: In Vitro Antifungal Activity Assay (Poisoned Food Technique)
This method is used to determine the mycelial growth inhibition of the synthesized compounds.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Cool the molten PDA to approximately 45-50°C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). For the control, add the same volume of the solvent (DMSO) only.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a fresh culture of the target fungus.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period that allows for full growth in the control plate (typically 3-7 days).
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where:
-
C is the average diameter of the fungal colony in the control plates.
-
T is the average diameter of the fungal colony in the treated plates.
-
-
Protocol 3: Determination of EC₅₀ Values (Mycelial Growth Rate Method)
This protocol is used to determine the concentration of a compound that inhibits 50% of the fungal mycelial growth.
-
Follow steps 1-5 of the Poisoned Food Technique (Protocol 2). Prepare a series of PDA plates with different concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) to create a dose-response curve.
-
Inoculate and incubate the plates as described in Protocol 2.
-
Measure the colony diameters for each concentration and calculate the inhibition percentage as in Protocol 2.
-
Plot the inhibition percentage against the logarithm of the compound concentration.
-
Use a suitable statistical software (e.g., using probit analysis) to calculate the EC₅₀ value from the dose-response curve.
Visualizations
Logical Relationships and Workflows
Caption: Workflow for the development of antifungal agents.
Proposed Mechanism of Action
Caption: Proposed mechanism of fungal cell membrane disruption.
Representative Synthetic Pathway
Caption: General synthetic route to trifluoromethyl pyrimidine derivatives.
References
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Design and Synthesis of Novel Pyrimidine Derivatives for Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel pyrimidine derivatives as potential anticancer agents. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their structural similarity to the nucleobases of DNA and RNA, allowing them to interact with various biological targets involved in cancer progression.[1][2][3] This guide covers synthetic methodologies, structure-activity relationships (SAR), and protocols for key biological assays.
Design Rationale and Strategy
The pyrimidine scaffold is a "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets through hydrogen bonding and π-π stacking interactions.[1] The design of novel pyrimidine derivatives often involves several key strategies:
-
Mimicking Endogenous Ligands: By resembling natural purines and pyrimidines, these derivatives can act as antagonists or inhibitors of enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase.[1]
-
Kinase Inhibition: Many pyrimidine derivatives are designed to target the ATP-binding site of various protein kinases that are often dysregulated in cancer, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[2][4][5]
-
Hybrid Molecule Approach: Combining the pyrimidine core with other pharmacologically active moieties can lead to hybrid compounds with enhanced potency and potentially novel mechanisms of action.[2]
-
Structure-Activity Relationship (SAR) Guided Optimization: Systematic modification of substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6][7]
General Synthetic Approaches
Several synthetic strategies are employed to construct the pyrimidine core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Methods:
-
Biginelli Reaction: A one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.
-
Condensation Reactions: Condensation of β-dicarbonyl compounds with amidines is a classical and versatile method for pyrimidine synthesis.[1]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for many pyrimidine syntheses.[1][8]
-
Modern Catalytic Methods: Recent advancements include the use of various catalysts to improve efficiency and sustainability.[1]
Below is a generalized workflow for the synthesis and evaluation of novel pyrimidine derivatives.
Quantitative Data Summary
The anticancer activity of newly synthesized compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The tables below summarize the cytotoxic activities of representative pyrimidine derivatives from recent literature.
Table 1: Anticancer Activity of Aminopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| RDS 3442 (1a) | Glioblastoma | ~20-40 | [8] |
| Triple-Negative Breast Cancer | ~20-40 | [8] | |
| Colon Adenocarcinoma | ~20-40 | [8] | |
| Compound 2a | Glioblastoma | 5-8 | [8] |
| Triple-Negative Breast Cancer | 5-8 | [8] | |
| Oral Squamous Cell Carcinoma | 5-8 | [8] | |
| Colon Cancer | 5-8 | [8] |
Data extracted from a study on aminopyrimidine derivatives, where compound 2a, an N-benzyl counterpart of RDS 3442, showed significantly improved potency.[8]
Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 2d | A549 (Lung) | <50 | [9] |
| Compound 131 | A549 (Lung) | 0.80 | [10] |
| HepG2 (Liver) | 0.11 | [10] | |
| U937 (Lymphoma) | 0.07 | [10] | |
| Y79 (Retinoblastoma) | 0.10 | [10] |
These compounds highlight the potential of the pyrido[2,3-d]pyrimidine scaffold, with compound 131 showing potent activity at nanomolar concentrations.[9][10]
Table 3: Anticancer Activity of Furo[2,3-d]pyrimidine-1,3,4-oxadiazole Hybrids
| Compound | HT-1080 (Fibrosarcoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference |
| Compound 2 | 13.89 | 19.43 | >20 | 16.21 | [2] |
This class of hybrid molecules demonstrates moderate cytotoxic activity across various cancer cell lines.[2]
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted Aminopyrimidines
This protocol is based on the synthesis of aminopyrimidine derivatives as described in the literature.[8]
Step 1: Synthesis of 4-amino-2-chloro-6-substituted-pyrimidine intermediate
-
To a solution of 4-amino-2,6-dichloropyrimidine in 2-methoxyethanol, add the appropriate aniline derivative.
-
Reflux the reaction mixture for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and purify the intermediate, for example, by column chromatography.
Step 2: Microwave-assisted synthesis of the final 6-amino derivatives
-
In a microwave vial, combine the intermediate from Step 1 with the desired amine.
-
Carry out the reaction in a microwave reactor under controlled temperature and time.
-
After the reaction, purify the final product using appropriate chromatographic techniques.
Protocol for In Vitro Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12]
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.[11]
-
Cell Treatment: Treat cells with the pyrimidine derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.[11]
Signaling Pathways and Mechanisms of Action
Many novel pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[13] Pyrimidine-based tyrosine kinase inhibitors (TKIs) compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking its activation.
CDK/Rb/E2F Signaling Pathway Inhibition
Cyclin-dependent kinases (CDKs), particularly CDK4/6, play a crucial role in cell cycle progression from the G1 to the S phase. They phosphorylate the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which then activates genes required for DNA synthesis.[14] Pyrimidine-based CDK inhibitors can block this process, leading to G1 cell cycle arrest.[2]
References
- 1. ijsat.org [ijsat.org]
- 2. ijrpr.com [ijrpr.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In silico anticancer activity prediction of pyrimidine derivatives [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(Trifluoromethyl)pyrimidin-4-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(Trifluoromethyl)pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common strategy for the synthesis of aminopyrimidines involves the use of a halogenated pyrimidine precursor. For the synthesis of this compound, a suitable starting material would be a 4-halopyrimidine, such as 4-chloro-2-(trifluoromethyl)pyrimidine, which can then undergo nucleophilic aromatic substitution with an amine source.
Q2: What are the typical reaction conditions for the amination of 4-chloro-2-(trifluoromethyl)pyrimidine?
The amination of a chloropyrimidine generally requires heating with a source of ammonia. This can be aqueous ammonia or a solution of ammonia in an organic solvent. The reaction may be carried out in a sealed vessel to maintain the concentration of ammonia and to allow for heating above its boiling point. The specific temperature and reaction time will depend on the reactivity of the substrate and the solvent used.
Q3: What are some potential side reactions to be aware of during the synthesis?
Potential side reactions could include the formation of di-substituted products if there are other reactive sites on the pyrimidine ring. Hydrolysis of the chloro-substituent to a hydroxyl group can also occur, especially if using aqueous ammonia at high temperatures. Additionally, the trifluoromethyl group can be sensitive to certain reaction conditions, although it is generally stable.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product.
Q5: What are the recommended methods for purification of the final product?
Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, is commonly used.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Reaction temperature is too low. - Insufficient reaction time. - Poor quality of starting materials or reagents. | - Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. - Ensure the purity of starting materials and the concentration of the ammonia solution. |
| Formation of Multiple Products | - Side reactions such as hydrolysis or di-substitution. - Reaction temperature is too high. | - Optimize the reaction temperature to minimize side reactions. - Consider using a non-aqueous source of ammonia to reduce hydrolysis. - If di-substitution is an issue, a milder aminating agent or different reaction conditions may be necessary. |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent. - Formation of an emulsion during work-up. | - If the product is soluble, try to precipitate it by adding a non-polar solvent or by concentrating the reaction mixture. - To break emulsions during aqueous work-up, try adding brine or filtering the mixture through a pad of celite. |
| Product is Impure After Initial Isolation | - Co-precipitation of starting materials or byproducts. | - Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel. |
Experimental Protocols
Synthesis of this compound from 4-chloro-2-(trifluoromethyl)pyrimidine
-
Reaction Setup: In a sealed pressure vessel, combine 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 eq) and a solution of ammonia in a suitable solvent (e.g., 1,4-dioxane or methanol, excess).
-
Reaction: Heat the mixture with stirring to a temperature between 100-150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress.
-
Work-up: After the reaction is complete (as determined by TLC or LC-MS), cool the vessel to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This can be done by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure fractions are combined and concentrated to yield the final product.
Visualizing the Workflow
Below is a generalized workflow for the synthesis and troubleshooting of this compound.
Caption: A flowchart illustrating the synthesis workflow and troubleshooting logic for this compound.
References
Technical Support Center: Suzuki Coupling Reactions with Pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a pyrimidine derivative failing or giving a low yield?
A1: The success of a Suzuki coupling with pyrimidine derivatives is highly dependent on several factors. Common causes for failure or low yield include:
-
Incorrect Catalyst System: The choice of palladium catalyst and ligand is critical, especially for less reactive substrates like chloropyrimidines.[1][2][3] Bulky, electron-rich phosphine ligands are often necessary to facilitate the reaction.[2][4]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent all play a crucial role.[1][5] Microwave irradiation has been shown to significantly improve yields and reduce reaction times.[3][5][6]
-
Substrate Reactivity: The position of the halogen on the pyrimidine ring and the nature of other substituents can greatly affect reactivity.[4] For instance, 2-substituted pyrimidines can be particularly challenging.[4]
-
Side Reactions: Undesired reactions such as protodeboronation (cleavage of the C-B bond) and homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.[3][7]
Q2: How can I prevent the formation of side products like homocoupled boronic acid?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[8][9] To minimize homocoupling:
-
Degas Solvents and Reagents: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[7]
-
Use a Pd(0) Catalyst: Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to avoid the Pd(II)-mediated pathway.[8]
-
Optimize Ligand Choice: Bulky, electron-rich ligands can promote the desired cross-coupling over homocoupling.[8]
Q3: What is protodeboronation and how can I avoid it?
A3: Protodeboronation is the cleavage of the carbon-boron bond of the boronic acid by a proton source, leading to the formation of an undesired arene byproduct. This is particularly problematic with unstable boronic acids, at elevated temperatures, and in the presence of water.[3][7][10] To mitigate this:
-
Use Anhydrous Conditions: Employing anhydrous solvents can reduce the risk of protodeboronation.[7]
-
Milder Reaction Conditions: Use the lowest effective temperature and shorter reaction times where possible.[7]
-
Use More Stable Boronic Acid Derivatives: Consider using boronic esters (e.g., pinacol esters) or MIDA boronates, which are generally more stable.[4][10]
Q4: Which palladium catalyst is best for coupling with a chloropyrimidine?
A4: Chloropyrimidines are less reactive than their bromo or iodo counterparts, making catalyst selection crucial.[3] While Pd(PPh₃)₄ can be effective, catalyst systems employing bulky, electron-rich biarylphosphine ligands like XPhos or SPhos in combination with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ often provide better results for these challenging substrates.[2]
Troubleshooting Guides
Problem 1: Low to No Product Formation
If you are observing little to no formation of your desired coupled product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no product formation.
Detailed Steps:
-
Verify Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time. Use fresh or properly stored reagents. Consider converting the boronic acid to a more stable pinacol ester.[10]
-
Pyrimidine Halide: Ensure the purity of your starting halide.
-
Solvents and Bases: Use high-purity, anhydrous solvents where appropriate, and ensure the base is not hydrated if anhydrous conditions are required.
-
-
Ensure a Properly Inert Atmosphere:
-
Systematic Screening of Reaction Parameters:
-
Catalyst and Ligand: The choice of catalyst is paramount. For less reactive chlorides, a simple catalyst like Pd(PPh₃)₄ may not be sufficient.[3] Screen a panel of catalysts and ligands.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
Catalyst Ligand Yield (%) Notes Source Pd(PPh₃)₄ - 71 Effective and commonly used for this substrate. [3] Pd₂(dba)₃ - <5 Inefficient without a suitable ligand. [3] Pd₂(dba)₃ / XPhos - 70-95 A good starting point for challenging couplings. [2] | Pd(OAc)₂ / PPh₃ | - | 35 | Moderate yield. |[5] |
-
Base and Solvent: The base is crucial for the transmetalation step, and the solvent can influence both solubility and reactivity.
Table 2: Solvent and Base Optimization for a Model Suzuki Coupling | Solvent | Base | Yield (%) | Source | | :--- | :--- | :--- | :--- | | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 81 | Often a good starting point for many Suzuki couplings. |[5] | | 1,4-Dioxane | K₃PO₄ | Good | Stronger base can be effective for less reactive substrates. |[2][11] | | Toluene | K₃PO₄ | Moderate | A non-polar alternative. |[2] | | DMF | K₂CO₃ | Varies | Polar aprotic solvent, can influence selectivity. |[12] |
-
-
Optimize Temperature and Consider Microwave Irradiation:
Problem 2: Significant Side Product Formation
If your desired product is forming but is contaminated with significant side products, use the following guide.
Caption: Troubleshooting workflow for minimizing side products.
Detailed Steps:
-
Identify the Major Side Product:
-
Use techniques like LC-MS or NMR to determine if the main impurity is the homocoupled boronic acid dimer or the product of protodeboronation.
-
-
Minimizing Homocoupling:
-
Exclude Oxygen: As mentioned, oxygen is a primary culprit. Ensure your degassing procedure is effective.
-
Choice of Palladium Source: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), homocoupling can occur during the initial in situ reduction to Pd(0).[9] Switching to a Pd(0) source like Pd(PPh₃)₄ can mitigate this.[8]
-
-
Minimizing Protodeboronation:
-
Control Water Content: While some water is often beneficial in Suzuki reactions, excess water, especially at high temperatures, can promote protodeboronation.[5][7] If this is a major issue, switch to anhydrous solvents.
-
Milder Conditions: Lowering the reaction temperature can disfavor the protodeboronation pathway.[7]
-
Use More Stable Boron Reagents: Pyridyl and pyrimidyl boronic acids can be particularly unstable.[4][7] Using their corresponding pinacol esters or MIDA boronates can significantly improve reaction outcomes by providing a slow release of the active boronic acid.[4][10][13]
-
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of a Chloropyrimidine
This protocol is a general starting point and may require optimization for specific substrates.[1][6]
-
Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv., e.g., 0.5 mmol), the arylboronic acid (1.0-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) and, if necessary, the ligand (e.g., XPhos, 1-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 6 mL of 1,4-dioxane/water in a 2:1 ratio).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes) with stirring.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Common side products in the synthesis of 2-(Trifluoromethyl)pyrimidin-4-amine
An essential resource for researchers, this Technical Support Center provides in-depth troubleshooting guides and answers to frequently asked questions regarding the synthesis of 2-(Trifluoromethyl)pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a suitable leaving group, typically a halogen, at the 4-position. A common precursor is 4-chloro-2-(trifluoromethyl)pyrimidine, which is reacted with a source of ammonia.
Q2: I am observing a significant amount of unreacted starting material in my final product. What could be the cause?
Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Reaction Time or Temperature : The amination reaction may require more time or higher temperatures to proceed to completion. The electron-withdrawing trifluoromethyl group can deactivate the pyrimidine ring, making the substitution more challenging.[1]
-
Inadequate Mixing : In heterogeneous reaction mixtures, proper mixing is crucial to ensure the reactants are in contact.
-
Poor Quality of Reagents : Ensure that the starting materials and reagents, especially the ammonia source, are of high purity and free from excessive water.
Q3: My product is contaminated with an isomer. How can this happen?
Isomeric impurities typically arise when the synthesis starts from a precursor with multiple potential reaction sites. For instance, if starting with a di-halogenated pyrimidine, the amination might occur at an alternative position, leading to an isomeric amino-chloro-pyrimidine intermediate. Careful control of reaction conditions (temperature, stoichiometry) is necessary to ensure high regioselectivity.
Q4: I have identified a di-aminated side product in my reaction mixture. How can I prevent its formation?
The formation of a di-amino pyrimidine derivative occurs when a second substitution reaction takes place. This is more likely if:
-
Excess Ammonia is Used : Using a large excess of the aminating agent can drive the reaction towards di-substitution.
-
Harsh Reaction Conditions : High temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for the second substitution.
To minimize this side product, carefully control the stoichiometry of the ammonia source and consider using milder reaction conditions.
Q5: A hydroxylated impurity, 2-(Trifluoromethyl)pyrimidin-4-ol, has been detected. What is the source of this impurity?
The presence of 2-(Trifluoromethyl)pyrimidin-4-ol indicates that hydrolysis is occurring as a competing reaction. This happens when the chloro-substituent reacts with water instead of ammonia. To prevent this:
-
Use Anhydrous Solvents : Ensure all solvents are thoroughly dried before use.[1]
-
Control Water Content : Use a concentrated source of ammonia (e.g., ammonia in an organic solvent like dioxane, or anhydrous ammonia gas) to minimize the amount of water in the reaction.
-
Moderate Temperatures : Higher temperatures can favor the hydrolysis reaction.
Troubleshooting Guide: Common Side Products and Solutions
| Side Product | Possible Cause | Troubleshooting and Prevention | Analytical Identification |
| Unreacted Starting Material (e.g., 4-Chloro-2-(trifluoromethyl)pyrimidine) | Incomplete reaction due to low temperature, insufficient time, or poor reagent quality.[2] | Increase reaction temperature or time gradually while monitoring by TLC or LC-MS.[1] Ensure the purity of starting materials. | LC-MS, GC-MS, 1H NMR |
| Di-amino Product (e.g., Diamino-(trifluoromethyl)pyrimidine) | Over-amination from excess ammonia or harsh reaction conditions (high temperature/long duration). | Use a controlled molar equivalent of ammonia. Optimize for the lowest effective temperature and time. | LC-MS, 1H NMR (different chemical shifts and integration for amino protons) |
| Hydroxylated Product (e.g., 2-(Trifluoromethyl)pyrimidin-4-ol) | Hydrolysis of the halide precursor due to the presence of water in the reaction mixture. | Use anhydrous solvents and reagents.[1] Run the reaction under an inert, dry atmosphere (N2 or Ar). | LC-MS (mass change), IR (O-H stretch), 1H NMR |
| Isomeric Amination Product | Lack of regioselectivity, especially when using di-substituted precursors. | Optimize reaction conditions (solvent, temperature, base) to favor substitution at the desired position. Purification by column chromatography may be required. | LC-MS, 1H & 13C NMR |
Experimental Protocol: Synthesis from 4-Chloro-2-(trifluoromethyl)pyrimidine
This protocol describes a general procedure for the amination of 4-chloro-2-(trifluoromethyl)pyrimidine.
Materials:
-
4-Chloro-2-(trifluoromethyl)pyrimidine
-
Ammonia solution (e.g., 28% aqueous ammonia or a solution of ammonia in an organic solvent like dioxane)
-
A suitable organic solvent (e.g., Dioxane, THF)
-
Pressure vessel or sealed tube
Procedure:
-
Charging the Reactor : In a pressure-rated vessel, dissolve 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in the chosen organic solvent.
-
Adding Ammonia : Add the ammonia solution (typically 5-10 equivalents) to the reactor.
-
Reaction : Seal the vessel and heat the mixture to a temperature between 100-150 °C. The reaction is typically stirred for 6-12 hours.[3]
-
Monitoring : Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Work-up : After completion, cool the reaction vessel to room temperature. If an aqueous ammonia solution was used, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[4]
Visualizing Reaction Pathways
The following diagrams illustrate the primary synthesis route and the formation of common side products.
Caption: Primary synthesis route to the target compound.
Caption: Formation pathways for common side products.
References
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges in the synthesis of 2-(Trifluoromethyl)pyrimidin-4-amine and related compounds. The presence of the electron-withdrawing trifluoromethyl group presents unique challenges, such as reduced reactivity of the pyrimidine ring towards nucleophilic substitution.[1][2] The strategies outlined below are designed to help overcome these obstacles and improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main difficulty arises from the strong electron-withdrawing nature of the trifluoromethyl (CF3) group. This effect deactivates the pyrimidine ring, making it less susceptible to nucleophilic aromatic substitution (SNAr), which is a common pathway for introducing the amine group.[2][3]
Q2: What are the typical starting materials for this synthesis?
Synthesis generally begins with a halogenated pyrimidine precursor.[4] A common and effective starting material is 4-chloro-2-(trifluoromethyl)pyrimidine, where the chlorine atom serves as a leaving group for the subsequent amination reaction.
Q3: Which synthetic routes are most commonly employed?
The most prevalent method is the nucleophilic amination of a 4-halo-2-(trifluoromethyl)pyrimidine. This can be achieved through several approaches, including direct amination with ammonia under high pressure and temperature, or through transition-metal-free methods.[5]
Q4: What are the most common side reactions to be aware of?
Key side reactions include hydrolysis of starting materials or intermediates if conditions are not strictly anhydrous, and potential side reactions with the solvent.[6] In reactions involving catalysts, hydrodehalogenation (replacement of the halogen with a hydrogen) can also compete with the desired amination.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time or moderately raise the temperature, monitoring progress by TLC or LC-MS. For high-pressure reactions, ensure the autoclave is properly sealed to maintain pressure.[7] |
| Poor Reagent Quality: Impurities in starting materials, reagents, or solvents can inhibit the reaction.[8] | Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, melting point). Use anhydrous solvents to prevent hydrolysis. | |
| Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature for the specific substrate. | The choice of base is critical for promoting the desired reaction while minimizing side products.[8] Consider switching to a stronger, non-nucleophilic base. Solvent polarity can also play a key role; polar solvents may better stabilize polar transition states.[9][10] | |
| Formation of Multiple Products/Impurities | Side Reactions: Competing reactions such as hydrolysis or reaction with the solvent. | Ensure strictly anhydrous conditions and perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). |
| Decomposition: Starting material or product may be degrading under the reaction conditions. | Avoid excessively high temperatures by carefully monitoring the reaction. Consider if a lower temperature for a longer duration could achieve the desired conversion.[8] | |
| Difficult Purification: Crude product contains persistent impurities. | Employ appropriate work-up procedures, such as washing the organic layer with brine to break emulsions. Recrystallization from a suitable solvent system is often effective for improving purity.[5] | |
| Reaction Stalls (Does Not Go to Completion) | Insufficient Activation: The pyrimidine ring is too deactivated by the CF3 group for the reaction to proceed under the chosen conditions. | Harsher conditions may be necessary. For direct amination, this could mean using an autoclave to achieve higher temperatures and pressures.[5] Alternatively, using a more reactive precursor, such as a 4-fluoro-2-(trifluoromethyl)pyrimidine, can facilitate the reaction under milder conditions.[2][5] |
| Inadequate Mixing: In heterogeneous reactions, poor mixing can limit contact between reactants. | Ensure vigorous stirring throughout the reaction, especially in autoclave-based procedures. |
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes key parameters for different amination strategies, adapted from protocols for structurally similar compounds.[5][7]
| Parameter | Route 1: High-Pressure Amination | Route 2: Two-Step Synthesis |
| Starting Material | 4-Chloro-2-(trifluoromethyl)pyrimidine | 2,4-Dichloro-6-(trifluoromethyl)pyrimidine |
| Key Reagents | 28% Aqueous Ammonia | 1. 28% Aqueous Ammonia, THF2. 5% Pd/C, H₂ |
| Reaction Steps | 1 | 2 |
| Typical Temperature | 180°C[5] | 1. 150°C (Amination)2. 100°C (Dehalogenation)[7] |
| Typical Pressure | ~20 atm[5] | ~2.0 MPa (Dehalogenation)[7] |
| Typical Reaction Time | 10 hours[5] | ~9 hours total (6h + 3h)[7] |
| Reported Yield | ~71%[5] | ~72%[7] |
Experimental Protocols
Protocol 1: Direct High-Pressure Amination
This protocol is adapted from the direct amination of a monochlorinated precursor and is suitable for converting 4-chloro-2-(trifluoromethyl)pyrimidine to the desired product.[5]
-
Charging the Autoclave: In a suitable autoclave (e.g., 200 mL), carefully charge 4-chloro-2-(trifluoromethyl)pyrimidine and 28% aqueous ammonia.
-
Reaction: Seal the autoclave and heat the mixture to 180°C with vigorous stirring. The internal pressure will rise to approximately 20 atm. Maintain these conditions for 10 hours.
-
Cooling and Isolation: After the reaction is complete, allow the autoclave to cool completely to room temperature.
-
Work-up: Collect the resulting crystalline solid by filtration. Wash the crystals thoroughly with water to remove residual ammonia and salts.
-
Purification: Dry the collected product under vacuum to yield this compound. Purity can be further enhanced by recrystallization if necessary.
Protocol 2: Two-Step Synthesis via Selective Amination and Dehalogenation
This protocol is adapted from a synthesis starting with a dichlorinated precursor.[11][12]
Step A: Selective Amination
-
Charging the Autoclave: Combine 2,4-dichloro-6-(trifluoromethyl)pyrimidine, 28% aqueous ammonia, and a hydrophilic ether solvent like tetrahydrofuran (THF) in a 200 mL autoclave.[11]
-
Reaction: Heat the mixture to 150°C with stirring for approximately 6 hours.[12]
-
Cooling: After the reaction, cool the autoclave to 30-40°C before proceeding to the next step.[12]
Step B: Catalytic Dehalogenation
-
Catalyst Addition: To the reaction mixture from Step A, add 5% Palladium on carbon (Pd/C, 54% wet).[11]
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 2.0 MPa. Heat the mixture to 100°C with stirring and maintain for approximately 3 hours.[11]
-
Work-up: Cool the reactor to 30-40°C and filter the contents through Celite to remove the catalyst.[5]
-
Extraction: Add water to the filtrate and extract multiple times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.[5]
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., n-hexane) to obtain pure this compound.[5]
Visualizations
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Methyl-5-(trifluoromethyl)pyrimidin-4-amine () for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
- 12. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-(Trifluoromethyl)pyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-(Trifluoromethyl)pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate stem from the electron-withdrawing nature of the trifluoromethyl group and the presence of the amino group. The trifluoromethyl group can deactivate the pyrimidine ring, making oxidative addition more difficult. The amino group can potentially coordinate to the metal catalyst, leading to catalyst inhibition or undesired side reactions. Careful selection of the catalyst, ligand, and reaction conditions is crucial to overcome these challenges.[1][2]
Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?
A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are commonly employed for the functionalization of pyrimidine derivatives. The choice of reaction depends on the desired bond formation (C-C, C-N, or C-alkyne). For introducing aryl or heteroaryl groups, the Suzuki-Miyaura reaction is a versatile option.[3] For C-N bond formation, the Buchwald-Hartwig amination is the method of choice.[4][5]
Q3: How does the position of the trifluoromethyl group affect the reactivity of the pyrimidine ring?
A3: The strong electron-withdrawing trifluoromethyl group at the C2 position significantly influences the electronic properties of the pyrimidine ring. This can make the C-X (where X is a halogen) bond at a neighboring position more susceptible to oxidative addition in some cases, but can also lead to challenges in other steps of the catalytic cycle.[2]
Q4: Is it necessary to protect the amino group on this compound during cross-coupling reactions?
A4: While the free amino group can potentially interfere with the catalyst, many cross-coupling reactions with aminopyrimidines can be performed without a protecting group.[6] The success of the reaction without protection is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base. If catalyst inhibition or side reactions are observed, protection of the amino group may be necessary.
Q5: What is the role of the ligand in these cross-coupling reactions?
A5: The ligand plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often preferred as they can enhance the catalytic activity.[7]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no product yield
-
Possible Cause: Inefficient catalyst system for the electron-deficient substrate.
-
Solution: Screen a panel of palladium catalysts and ligands. For challenging substrates, consider using pre-formed catalysts or more advanced ligand systems like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos).[7]
-
Possible Cause: Inappropriate base selection.
-
Solution: The choice of base is crucial. Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are often a good starting point. If the reaction is sluggish, stronger bases like phosphates (K₃PO₄) or hydroxides can be tested, but be mindful of potential side reactions.
-
Possible Cause: Low reaction temperature.
-
Solution: Increase the reaction temperature. Microwave irradiation can also be an effective method to accelerate the reaction and improve yields.[8]
Issue: Formation of significant side products (e.g., homocoupling of boronic acid, dehalogenation)
-
Possible Cause: Presence of oxygen in the reaction mixture.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.[9]
-
Possible Cause: Unstable boronic acid.
-
Solution: Use freshly purchased or recrystallized boronic acid. Alternatively, consider using more stable boronic esters, such as pinacol esters.
Buchwald-Hartwig Amination
Issue: Low conversion of starting material
-
Possible Cause: Catalyst inhibition by the amine substrate.
-
Solution: Increase the catalyst and ligand loading. Using a ligand specifically designed for C-N coupling with heteroaryl chlorides can be beneficial.
-
Possible Cause: Incorrect base.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. The choice of base can depend on the pKa of the amine coupling partner.[5]
Issue: Competitive side reactions
-
Possible Cause: The pyrimidine ring can be susceptible to nucleophilic aromatic substitution (SNAr) under strongly basic conditions.
-
Solution: Optimize the reaction temperature and base concentration. A lower temperature and a slight excess of a weaker base might favor the desired cross-coupling pathway.
Data Presentation
The following tables summarize typical catalyst systems and reaction conditions for cross-coupling reactions with pyrimidine derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Halogenated Pyrimidines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | [8] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | [10] |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF | 90 | [11] |
| XPhos Pd G2 | XPhos | Cs₂CO₃ | THF | 80 | [3] |
Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Halogenated Pyrimidines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 100 | [7] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | [12] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110-120 | [13] |
| Pd(dba)₂ | DavePhos | NaOtBu | Toluene | 100 | [12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the halogenated this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) is placed in a reaction vessel. A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is added. The vessel is sealed and heated to the desired temperature (typically 80-120 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8][11]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried and argon-flushed flask, the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) are combined. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by the halogenated this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.). The reaction mixture is heated under an inert atmosphere at the specified temperature (typically 80-120 °C) until the starting material is consumed. The reaction is then cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired product.[13]
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A troubleshooting guide for low-yield cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
How to avoid decomposition of 2-(Trifluoromethyl)pyrimidin-4-amine during reactions
Welcome to the technical support center for 2-(Trifluoromethyl)pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding the handling and reactivity of this compound. Our aim is to help you mitigate potential decomposition and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is a crystalline solid with moderate thermal stability.[1] The main stability concerns stem from its chemical structure:
-
The Trifluoromethyl (CF₃) Group: This strong electron-withdrawing group can make the pyrimidine ring susceptible to nucleophilic attack and potential hydrolysis under certain conditions, particularly in the presence of strong bases.[2]
-
The Amino (NH₂) Group: The exocyclic amino group exhibits reduced nucleophilicity due to the electron-withdrawing nature of the CF₃ group, which can complicate reactions at this site.[3] It may also be susceptible to oxidation.
-
The Pyrimidine Ring: Like other pyrimidine derivatives, the ring system can be prone to degradation under harsh acidic or basic conditions, or through oxidative processes.
Q2: How should I store this compound to ensure its stability?
To maintain the integrity of the compound, it is recommended to store it in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration is advisable.
Q3: Can the trifluoromethyl group be hydrolyzed during a reaction?
Yes, hydrolysis of the trifluoromethyl group is a potential decomposition pathway, especially under basic conditions. The electron-deficient nature of the carbon atom in the CF₃ group makes it susceptible to nucleophilic attack by hydroxide ions or other strong nucleophiles. This can ultimately lead to the formation of a carboxylic acid at that position. It is crucial to carefully control the pH and basicity of your reaction medium.
Q4: What are the common decomposition products I should look out for?
While specific decomposition pathways are highly dependent on the reaction conditions, potential degradation products could include:
-
4-Amino-pyrimidine-2-carboxylic acid: Resulting from the hydrolysis of the trifluoromethyl group.
-
Products of ring opening/degradation: Under harsh conditions, the pyrimidine ring itself may cleave.
-
Oxidized byproducts: If oxidative conditions are present, the amino group or the pyrimidine ring could be oxidized.
Troubleshooting Guides for Common Reactions
Amide Coupling Reactions
The reduced nucleophilicity of the amino group in this compound often leads to sluggish or incomplete amide coupling reactions.[3]
Problem: Low or no yield in amide coupling.
| Potential Cause | Troubleshooting Recommendation |
| Reduced Nucleophilicity of the Amine | Use a more potent coupling reagent. Standard reagents like HBTU/HOBt may be insufficient. Consider using HATU or PyBOP, which are more effective for deactivated amines.[3] |
| Insufficiently Activated Carboxylic Acid | Convert the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive electrophile can overcome the low nucleophilicity of the amine. Exercise caution as this can generate side products.[3] |
| Suboptimal Reaction Conditions | Gently heat the reaction mixture (e.g., to 40-60 °C) to facilitate the reaction. However, monitor for any signs of decomposition.[3] |
| Inadequate Base | If a base is used, switch to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure the amine is sufficiently reactive without competing in the reaction.[3] |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki Coupling)
These reactions are often sensitive, and their success with this compound (or its derivatives) depends on careful optimization of the catalytic system.
Problem: Low yield or significant side products in cross-coupling reactions.
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst poisoning. Use fresh, high-quality palladium catalysts and ligands. |
| Inappropriate Ligand Choice | The choice of phosphine ligand is critical. For electron-deficient substrates, bulky, electron-rich ligands (e.g., XPhos, SPhos) often improve catalytic activity.[4][5] |
| Incorrect Base | The base plays a crucial role. Strong bases like NaOtBu are common, but weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ may be necessary to avoid decomposition of sensitive functional groups.[4] |
| Side Reactions | Hydrodehalogenation (in Buchwald-Hartwig) or homocoupling of the boronic acid (in Suzuki) can be competing side reactions.[4][5] Screening different ligands and optimizing the reaction temperature and time can help minimize these.[4] |
Protecting Group Strategies
To avoid unwanted reactions at the amino group, especially when performing modifications on the pyrimidine ring, the use of a protecting group is highly recommended.[6]
Workflow for Amine Protection:
Caption: General workflow for using an amine protecting group.
Common Protecting Groups for Amines:
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | Stable to base, hydrogenation |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂/Pd-C) | Stable to acid, base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) | Stable to acid, hydrogenation |
The choice of protecting group should be "orthogonal" to the planned reaction conditions, meaning the deprotection conditions should not affect other functional groups in the molecule.[6]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a starting point for the acylation of this compound.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Addition of Amine: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.[3]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki coupling of a halogenated derivative of this compound.
-
Preparation: In an oven-dried reaction vessel, combine the halo-2-(trifluoromethyl)pyrimidin-4-amine (1.0 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is often effective.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing Potential Decomposition Pathways
The following diagram illustrates potential decomposition pathways for this compound under harsh reaction conditions.
References
Technical Support Center: Purification of Trifluoromethylated Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of trifluoromethylated pyrimidines.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of trifluoromethylated pyrimidines in a question-and-answer format.
Issue 1: Co-elution of Impurities During Column Chromatography
Question: I am having difficulty separating my trifluoromethylated pyrimidine from impurities using silica gel column chromatography. The impurities are co-eluting with my product. What can I do?
Answer: Co-elution is a common challenge, often exacerbated by the unique properties imparted by the trifluoromethyl (CF3) group, which significantly increases the lipophilicity of the molecule.[1] Here are several strategies to improve separation:
-
Solvent System Optimization: The polarity of the eluent is critical. A systematic approach to optimizing the solvent system can resolve co-elution issues.
-
Gradient Elution: If you are using an isocratic system (a constant solvent mixture), switch to a gradient elution. Start with a low polarity solvent and gradually increase the polarity. This can help separate compounds with close Rf values.
-
Solvent Modifiers: Adding a small percentage of a third solvent can significantly alter the selectivity of the separation. For example, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol can be effective.
-
Alternative Solvent Systems: If traditional solvent systems fail, consider less common eluents. For instance, toluene/acetone or dichloromethane/ether mixtures can offer different selectivity.
-
-
Stationary Phase Variation:
-
Different Silica Gel: Not all silica gels are the same. Switching to a high-resolution silica gel or one with a different particle size or pore size can improve separation.
-
Alumina: For certain compounds, particularly those sensitive to the acidic nature of silica, using alumina (basic, neutral, or acidic) as the stationary phase can be beneficial.
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide an orthogonal separation mechanism to normal-phase chromatography.
-
-
Sample Preparation:
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the dry powder onto the column. This can lead to sharper bands and better separation.
-
Issue 2: Poor Crystallization or Oiling Out
Question: My trifluoromethylated pyrimidine product is "oiling out" or forming very fine needles that are difficult to filter during crystallization. How can I obtain good quality crystals?
Answer: The presence of the trifluoromethyl group can influence the crystal packing of the molecule, sometimes making crystallization challenging. "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some troubleshooting steps:
-
Solvent Selection: The choice of solvent is crucial for successful crystallization.[2]
-
Solubility Testing: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate).
-
Solvent/Anti-Solvent System: Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Heating the mixture to get a clear solution and then allowing it to cool slowly can promote crystal growth.
-
-
Cooling Rate:
-
Slow Cooling: Rapid cooling often leads to the formation of small crystals or an oil.[2] Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow down the cooling process.
-
-
Seeding:
-
Induce Crystallization: If you have a small amount of the pure solid, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
-
Melt Crystallization: For some compounds, particularly those that are solids at room temperature, melt crystallization can be an effective purification technique.[3] This involves melting the crude product and then slowly cooling it to allow for the formation of pure crystals.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of trifluoromethylated pyrimidines often challenging?
A1: The trifluoromethyl (CF3) group possesses strong electron-withdrawing properties and high lipophilicity.[1] These characteristics can significantly alter the polarity, solubility, and reactivity of the pyrimidine ring compared to its non-fluorinated analogs. This can lead to:
-
Similar Polarity of Byproducts: Side products formed during synthesis may have polarities very similar to the desired product, making chromatographic separation difficult.
-
Altered Solubility: The increased lipophilicity can make the compounds less soluble in common polar solvents used for crystallization.[4]
-
Potential for Side Reactions: The electron-withdrawing nature of the CF3 group can activate the pyrimidine ring towards certain nucleophilic reactions, potentially leading to impurities that need to be removed.
Q2: What are the most common purification techniques for trifluoromethylated pyrimidines?
A2: The most frequently reported purification methods in the literature are:
-
Flash Column Chromatography: This is a rapid and efficient method for purifying multi-gram quantities of material.[5][6] Silica gel is the most common stationary phase, with solvent systems typically consisting of mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[7][8]
-
Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids.[2][8] The choice of solvent is critical and often requires empirical testing. Common solvents include alcohols (ethanol, butanol), acetic acid, and solvent mixtures.[8][9]
Q3: Are there any specific safety precautions I should take when purifying trifluoromethylated pyrimidines?
A3: Standard laboratory safety procedures should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many fluorinated organic compounds can be volatile and potentially toxic, so it is essential to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents you are using.
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of a trifluoromethylated pyrimidine derivative using flash column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude trifluoromethylated pyrimidine in a minimal amount of a suitable solvent (ideally the chromatography eluent or a slightly more polar solvent). Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.
-
Elution: Carefully add the sample to the top of the column. Begin elution with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient is used.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Flash Chromatography
| Compound Type | Starting Solvent System (v/v) | Reference |
| Neutral Trifluoromethyl Pyrimidinones | 19-70% Ethyl Acetate in Hexane | [5][6] |
| Chloro-Trifluoromethyl Pyrimidoindazoles | 4-10% Ethyl Acetate in Petroleum Ether | [10] |
| Amino-Trifluoromethyl Thiazolopyrimidines | Not specified, but recrystallized from butan-1-ol | [8] |
Protocol 2: General Procedure for Purification by Recrystallization
This protocol outlines a general procedure for purifying a trifluoromethylated pyrimidine by recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of 2-(Trifluoromethyl)pyrimidin-4-amine in nucleophilic substitution
Welcome to the technical support center for 2-(Trifluoromethyl)pyrimidin-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of this compound in nucleophilic substitution reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research endeavors.
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Symptoms: Your SNAr reaction with this compound or its 4-halo precursor shows minimal to no product formation, with starting material remaining largely unconsumed.
Possible Causes and Solutions:
-
Low Nucleophilicity of the Amine: The primary challenge is the reduced nucleophilicity of the 4-amino group due to the strong electron-withdrawing effect of the 2-(trifluoromethyl) group.
-
Insufficient Activation of the Pyrimidine Ring: For SNAr to proceed, the pyrimidine ring needs to be sufficiently electron-deficient to be attacked by a nucleophile.
Troubleshooting Steps:
-
Increase Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. Gradually increase the temperature, for example, from room temperature up to 80-120 °C, while monitoring for potential decomposition.[1]
-
Optimize Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to facilitate SNAr reactions.[1]
-
Use a Stronger Base: If your nucleophile is a primary or secondary amine, a non-nucleophilic base is often required to deprotonate it, increasing its nucleophilicity. Consider switching from a weaker base like K₂CO₃ to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or DBU.[1]
-
Microwave Irradiation: Employing microwave irradiation can significantly accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[2][3][4]
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)
Symptoms: When attempting to form a C-N bond at the 4-position of a 4-halo-2-(trifluoromethyl)pyrimidine using a primary or secondary amine via Buchwald-Hartwig amination, you observe low yields of the desired product.
Possible Causes and Solutions:
-
Catalyst Inactivation or Low Activity: The choice of palladium precursor and ligand is critical for the success of the reaction.
-
Inappropriate Base or Solvent: The reaction conditions may not be optimal for the specific substrate and nucleophile combination.
-
Presence of Water: Water can deactivate the catalyst and hinder the reaction.
Troubleshooting Steps:
-
Select an Appropriate Catalyst/Ligand System: For electron-deficient heteroaryl halides, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often effective.[5] Using a pre-formed palladium-ligand complex can ensure consistent catalyst activation.[1]
-
Optimize the Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be used, potentially requiring higher temperatures.[1]
-
Ensure Anhydrous Conditions: Use a thoroughly dried, anhydrous solvent like toluene or dioxane.[1] Ensure all reagents and glassware are dry.
-
Increase Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in nucleophilic substitution reactions?
A1: The low reactivity stems from the electronic properties of the molecule. The trifluoromethyl (-CF₃) group at the C2 position is a very strong electron-withdrawing group. This effect significantly reduces the electron density of the pyrimidine ring, which on one hand activates the ring for nucleophilic attack (especially at C4 and C6), but on the other hand, it strongly deactivates the exocyclic amino group at C4, making it a much weaker nucleophile.
Q2: I am trying to perform a substitution on a 4-chloro-2-(trifluoromethyl)pyrimidine with an aniline. Which method is more likely to be successful, traditional SNAr or a Buchwald-Hartwig amination?
A2: Both methods can be viable, but for less reactive anilines, a Buchwald-Hartwig amination is often more successful. Traditional SNAr with anilines may require harsh conditions (high temperatures) due to the lower nucleophilicity of anilines compared to aliphatic amines. The Buchwald-Hartwig reaction, with the appropriate choice of ligand and base, provides a more general and often milder method for forming C-N bonds with aryl amines.[6][7]
Q3: Can I use microwave heating to improve my reaction yields and times?
A3: Yes, microwave-assisted synthesis is a highly effective technique for accelerating nucleophilic substitution reactions on pyrimidine rings.[2][3][4] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer side products. It is a recommended strategy to try if conventional heating is not providing satisfactory results.
Q4: Are there any known biological pathways where derivatives of this compound are active?
A4: Yes, derivatives of 2-amino-4-(trifluoromethyl)pyrimidine have been investigated as potential inhibitors of Werner (WRN) helicase.[8] This suggests a role in cancer therapy, particularly for tumors with microsatellite instability. The WRN helicase is involved in DNA repair and maintenance, and its inhibition can lead to apoptosis in cancer cells.[8]
Quantitative Data Presentation
| Reaction Type | Substrate | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 2-24 | 27-82 | [6] |
| Buchwald-Hartwig | 2-Bromo-13α-estrone | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 (MW) | 0.17 | 80-95 | [9] |
| SNAr | 2-Chloro-4,6-dimethylpyrimidine | Aniline | None | None | None | 150 (MW) | 0.17-0.5 | 50-95 | [3] |
| SNAr | 2-Amino-4-chloro-pyrimidine | Substituted Amines | None | Et₃N | Propanol | 120-140 (MW) | 0.25-0.5 | 65-85 | [2][4] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 4-Chloro-2-(trifluoromethyl)pyrimidine
This protocol is a generalized procedure based on successful aminations of related heteroaryl chlorides.
Materials:
-
4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 eq)
-
Amine (primary or secondary, 1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (0.02 mmol, 0.02 eq) or Pd(OAc)₂ (0.04 mmol, 0.04 eq)
-
XPhos (0.04 mmol, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add 4-chloro-2-(trifluoromethyl)pyrimidine, the palladium precursor, the XPhos ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous toluene via syringe, followed by the amine nucleophile.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from procedures for the microwave-assisted synthesis of aminopyrimidines.[2][4]
Materials:
-
4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 eq)
-
Amine (primary or secondary, 1.5 mmol, 1.5 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq)
-
Anhydrous propanol or NMP (3-5 mL)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine 4-chloro-2-(trifluoromethyl)pyrimidine and the amine.
-
Add the anhydrous solvent (propanol or NMP) followed by the base (Et₃N or DIPEA).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-45 minutes.
-
Monitor the reaction progress by TLC or LC-MS after cooling.
-
Once the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Werner Helicase (WRN) Inhibition Pathway
Derivatives of 2-amino-4-(trifluoromethyl)pyrimidine have been identified as potential inhibitors of WRN helicase, a key enzyme in DNA repair.[8] Inhibition of WRN in cancer cells with microsatellite instability can lead to the accumulation of DNA damage and subsequent cell death (apoptosis).
Caption: Proposed mechanism of action for 2-amino-4-(trifluoromethyl)pyrimidine derivatives as WRN helicase inhibitors.
Logical Workflow for Troubleshooting Low Yield
This workflow provides a step-by-step decision-making process for addressing low-yield reactions.
Caption: Decision-making workflow for troubleshooting low-yield nucleophilic substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. arabjchem.org [arabjchem.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Managing pressure and temperature in autoclave synthesis of pyrimidine amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the autoclave synthesis of pyrimidine amines. The information is structured to directly address common challenges in managing pressure and temperature during these high-stakes experiments.
Frequently Asked Questions (FAQs)
Q1: Why is an autoclave necessary for some pyrimidine amine syntheses?
A1: Autoclaves, or high-pressure reactors, are employed when the synthesis of pyrimidine amines requires temperatures exceeding the boiling point of the solvent at atmospheric pressure. This is often the case for nucleophilic aromatic substitution (SNAr) reactions on deactivated halopyrimidines or when using gaseous reactants like ammonia. The elevated pressure within the autoclave allows for higher reaction temperatures, which can significantly increase the reaction rate and drive the equilibrium towards the desired product.
Q2: What are the primary sources of pressure inside the autoclave during the synthesis?
A2: The total pressure inside the autoclave is a combination of:
-
Vapor Pressure of the Solvent: As the temperature increases, the solvent's vapor pressure rises significantly.
-
Pressure of Gaseous Reactants: If gaseous reagents like ammonia are used, their initial pressure contributes to the total pressure.
-
Pressure from Gaseous Byproducts: Some reactions may generate gaseous byproducts, leading to a pressure increase.
-
Thermal Expansion: The heating of gases and liquids within the fixed volume of the autoclave causes an increase in pressure.
Q3: What are the typical temperature and pressure ranges for the autoclave synthesis of pyrimidine amines?
A3: The optimal conditions are highly dependent on the specific substrates and reaction type. However, a general range can be outlined. For instance, the synthesis of 2-aminopyrimidine from an aldehyde oil and guanidine nitrate has been reported to be conducted at 80-90°C and a pressure of 0.20–0.25 MPa.[1] For amination of chloropyrimidines, temperatures can range from 80°C to 140°C.[2] It is crucial to consult literature for specific reactions or conduct optimization studies.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q4: My reaction shows low conversion to the desired pyrimidine amine even at high temperatures in the autoclave. What are the possible causes and solutions?
A4: Low conversion under high-temperature and pressure conditions can be attributed to several factors. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Ensure the autoclave's temperature controller is calibrated and accurately reflects the internal temperature. |
| Inadequate Pressure | If using a gaseous reactant, ensure the initial pressure is sufficient. For reactions where pressure is generated by heating the solvent, a higher temperature will lead to higher pressure. |
| Poor Mixing | Ensure the autoclave's stirring mechanism is functioning correctly to facilitate contact between reactants, especially in heterogeneous mixtures. |
| Catalyst Inactivity (if applicable) | If a catalyst is used (e.g., in Buchwald-Hartwig amination), ensure it is not poisoned by impurities in the reactants or solvent. Use fresh, high-purity catalyst. |
| Incorrect Solvent | The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are often used for SNAr reactions to achieve high temperatures.[3] |
Issue 2: Formation of Side Products and Impurities
Q5: I am observing significant side product formation in my autoclave reaction. How can I improve the selectivity?
A5: The high energy environment inside an autoclave can sometimes promote side reactions. Here are some common side products and strategies to minimize their formation.
| Side Product/Impurity | Potential Cause | Recommended Solution |
| Hydroxypyrimidine | Reaction with residual water in the solvent or reactants at high temperatures. | Use anhydrous solvents and ensure all reactants are thoroughly dried before use. |
| Over-amination/Di-substitution | The desired mono-aminated product is more reactive than the starting material. | Use a stoichiometric amount of the amine or add it slowly over time. Lowering the reaction temperature might also improve selectivity. |
| Decomposition of Reactants or Product | The reaction temperature is too high, leading to thermal degradation. | Reduce the reaction temperature. Monitor the reaction progress over time to determine the optimal reaction time and avoid prolonged heating. |
Issue 3: Pressure Management and Safety
Q6: The pressure in my autoclave is rising much higher than expected. What should I do?
A6: An unexpected pressure increase is a serious safety concern. The primary causes are often gas generation from the chemical reaction or thermal expansion beyond what was anticipated.
Immediate Actions:
-
Do not exceed the maximum allowable working pressure of the autoclave.
-
If the pressure is approaching the safety limit, immediately stop the heating and initiate cooling.
-
Follow the emergency shutdown procedure for your specific autoclave model.
Troubleshooting the Cause:
-
Gas Generation: The reaction may be producing more gaseous byproducts than anticipated. Review the reaction mechanism for potential gas-forming side reactions.
-
Thermal Expansion: The initial volume of reactants and solvent might be too large, leaving insufficient headspace for thermal expansion.
-
Blocked Vent or Relief Valve: Ensure that all safety devices are functioning correctly and are not blocked.
Experimental Protocols
General Protocol for High-Pressure Amination of a Chloropyrimidine
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Anhydrous solvent (e.g., dioxane, DMF)
-
Autoclave with stirring and temperature/pressure controls
Procedure:
-
To the autoclave vessel, add the chloropyrimidine and the amine.
-
Add the anhydrous solvent.
-
Seal the autoclave according to the manufacturer's instructions.
-
If using a gaseous amine like ammonia, purge the autoclave with an inert gas (e.g., nitrogen) and then introduce the ammonia to the desired pressure.
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 100-140°C).
-
Monitor the internal pressure and temperature throughout the reaction.
-
After the reaction is complete (determined by preliminary time studies or in-situ monitoring if available), cool the autoclave to room temperature.
-
Slowly and carefully vent the pressure.
-
Open the autoclave, and work up the reaction mixture to isolate the product.
Data Presentation
Table 1: Temperature and Pressure Effects on a Hypothetical Amination Reaction
| Entry | Temperature (°C) | Initial Pressure (bar) | Final Pressure (bar) | Reaction Time (h) | Conversion (%) |
| 1 | 100 | 5 | 12 | 12 | 45 |
| 2 | 120 | 5 | 18 | 8 | 75 |
| 3 | 140 | 5 | 25 | 6 | 92 |
| 4 | 140 | 10 | 30 | 6 | 95 |
Note: This data is illustrative and will vary depending on the specific reaction.
Mandatory Visualizations
Caption: Experimental workflow for autoclave synthesis of pyrimidine amines.
Caption: Troubleshooting logic for low yield in autoclave synthesis.
References
Preventing byproduct formation in the amination of chloropyrimidines
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to prevent and minimize byproduct formation during the nucleophilic aromatic substitution (SNAr) and cross-coupling reactions of chloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the amination of chloropyrimidines?
The primary byproducts encountered are typically:
-
Solvolysis Products: Formation of hydroxypyrimidines (from hydrolysis) or alkoxypyrimidines when using alcohol solvents. This occurs when water or the alcohol solvent acts as a competing nucleophile.[1]
-
Di-amination/Oligomerization: Particularly in palladium-catalyzed reactions with polyamines or when using an excess of the chloropyrimidine, the amine can react with multiple pyrimidine molecules, leading to di- or tri-arylated amines and oligomers.[2]
-
Hydrodehalogenation: A common side reaction in palladium-catalyzed aminations where the chloro-substituent is replaced by a hydrogen atom, reducing the aryl chloride instead of aminating it.[3]
-
Regioisomers: When using substrates like 2,4-dichloropyrimidine, a mixture of C2- and C4-substituted isomers can form, complicating purification.[4][5]
Q2: How does the choice of solvent affect byproduct formation?
The solvent plays a critical role. Protic solvents like water and alcohols can lead to solvolysis byproducts. While water can be an effective and "green" solvent for some SNAr reactions, care must be taken to control conditions to minimize hydrolysis.[1] Aprotic solvents such as Dioxane, Toluene, DMF, or DMSO are generally preferred to avoid solvolysis, especially in palladium-catalyzed reactions where anhydrous conditions are crucial.[3]
Q3: What is the role of the base in controlling the reaction?
The base is critical for neutralizing the HCl generated during the reaction and, in many cases, for activating the amine nucleophile.
-
For SNAr: Inorganic bases like K₂CO₃ or Cs₂CO₃ are common. In some cases, an excess of the amine itself can act as the base.
-
For Palladium-Catalyzed Amination: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required to facilitate the catalytic cycle. The choice of base can significantly impact catalyst activity and selectivity.[4]
Q4: Should I use a catalyst-free SNAr or a palladium-catalyzed (Buchwald-Hartwig) reaction?
The choice depends on the reactivity of your substrates.
-
Catalyst-Free SNAr: This method is suitable for electron-deficient chloropyrimidines and strong amine nucleophiles. It is often simpler and avoids potential issues with catalyst residues. High temperatures may be required.
-
Palladium-Catalyzed Amination: This is often necessary for less reactive chloropyrimidines or weaker amine nucleophiles (e.g., anilines). It allows for milder reaction conditions but requires careful optimization of the catalyst, ligand, and base to avoid side reactions like hydrodehalogenation and oligomerization.
Troubleshooting Guide
Issue 1: Low Yield of Desired Aminated Product
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | For catalyst-free SNAr, higher temperatures (e.g., >100 °C) may be needed. For Pd-catalyzed reactions, a temperature screen (e.g., 80-120 °C) is recommended. |
| Inappropriate Base | For SNAr, ensure the base is strong enough to neutralize HCl. For Pd-catalyzed reactions, ensure a strong, non-nucleophilic base like NaOtBu is used and that it is anhydrous. |
| Poor Catalyst/Ligand Combination | For Pd-catalyzed reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are often effective for chloropyrimidines. Screen different Pd precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. |
| Catalyst Deactivation | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[3] |
Issue 2: Significant Formation of Solvolysis (Hydrolysis/Alkoxylation) Byproduct
| Potential Cause | Recommended Solution |
| Presence of Water | Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., distillation, molecular sieves). |
| Use of Alcoholic Solvents | If alkoxylation is observed, switch to a non-protic aprotic solvent like Dioxane, Toluene, or DMF. |
| High Acid Concentration | In acid-catalyzed reactions, an excess of acid can promote solvolysis. The amount of acid should be kept low to minimize this competing reaction.[1] |
Issue 3: Poor Regioselectivity with Dichloropyrimidines (e.g., 2,4-Dichloropyrimidine)
Nucleophilic attack on 2,4-dichloropyrimidine generally favors the more electrophilic C4 position. However, selectivity can be poor, leading to difficult-to-separate isomeric mixtures.[4]
| Parameter | Strategy to Favor C4-Substitution | Strategy to Favor C2-Substitution |
| Reaction Type | Standard SNAr with neutral amines often gives mixtures but with a preference for C4. Palladium-catalyzed amination with specific ligands (e.g., dppb) can strongly favor C4.[4] | SNAr using tertiary amines on 5-substituted-2,4-dichloropyrimidines can show excellent C2 selectivity.[6][7] For some substrates, specific Pd/ligand combinations can favor C2.[8] |
| Steric Hindrance | A bulky substituent on the amine nucleophile can enhance C4 selectivity. | A bulky substituent at the C5 position of the pyrimidine can sterically hinder the C4 position and promote attack at C2. |
| Electronic Effects | Electron-donating groups at C6 can direct nucleophilic attack to the C2 position. | Electron-withdrawing groups at C5 strongly activate the C4 position for nucleophilic attack.[6][7] |
The following table summarizes the effect of different catalysts on the regioselectivity of the amination with di-n-propylamine.
| Catalyst System (mol %) | Time | C4:C2 Ratio | Yield (%) |
| None (SNAr conditions) | 24 h | 4:1 | 95 |
| Pd₂(dba)₃ / P(tBu)₃ (2/4) | 5 min | >99:1 | 96 |
| Pd(OAc)₂ / dppb (1) | 5 min | >99:1 | 97 |
| PdCl₂(PPh₃)₂ (5) | 5 min | 99:1 | 96 |
Data adapted from a study on 6-(4-fluorophenyl)-2,4-dichloropyrimidine. Conditions: LiHMDS as base, THF as solvent.[4]
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free SNAr Amination
This protocol is a general guideline for a direct nucleophilic aromatic substitution reaction.
-
Reaction Setup: To a sealable reaction vessel, add the chloropyrimidine substrate (1.0 equiv.).
-
Reagent Addition: Add the amine nucleophile (1.2–2.0 equiv.) and a suitable base (e.g., K₂CO₃, 2.0 equiv.). Add a high-boiling aprotic solvent (e.g., DMF or NMP, to make a 0.2–0.5 M solution).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100–140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the base and solvent.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a guideline for palladium-catalyzed amination, which is particularly useful for less reactive chloropyrimidines.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BrettPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the chloropyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.). Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80–110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.[9]
Diagrams and Workflows
Caption: Troubleshooting flowchart for addressing low product yield.
Caption: Key reaction pathways in chloropyrimidine amination.
References
- 1. preprints.org [preprints.org]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2-(Trifluoromethyl)pyrimidin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 2-(Trifluoromethyl)pyrimidin-4-amine by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?
A1: Based on the polarity of this compound and data from structurally similar compounds, a good starting point for solvent screening includes polar protic and aprotic solvents. Methanol, ethanol, and ethyl acetate are recommended as initial single-solvent systems to investigate. For mixed-solvent systems, combinations such as ethyl acetate/hexane or ethanol/water may be effective.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid rather than a solid, can occur for several reasons. Here are some troubleshooting steps:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to ensure the compound is fully dissolved at the solvent's boiling point.
-
Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. This can be achieved by insulating the flask.
-
Solvent System Modification: If using a mixed-solvent system, you may have added too much of the "poor" solvent. Re-heat the solution until it is clear and add a small amount of the "good" solvent before attempting to cool it again.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can sometimes induce crystallization.
-
Seed Crystals: If you have a small amount of pure solid, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
Q3: The purity of my this compound did not improve after recrystallization. What are the possible reasons?
A3: If the purity has not significantly improved, consider the following:
-
Inappropriate Solvent Choice: The chosen solvent may have similar solubility properties for both your compound and the impurities at both high and low temperatures. Experiment with different solvents or solvent systems.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure a slow cooling process to allow for the formation of pure crystals.
-
Insufficient Washing: The crystals may not have been adequately washed with cold solvent after filtration to remove residual mother liquor containing impurities.
-
Co-crystallization: The impurity may have very similar structural properties to your compound, leading to co-crystallization. In this case, an alternative purification method such as column chromatography may be necessary.
Q4: What is a suitable method for drying the recrystallized product?
A4: After filtration, the crystals should be washed with a small amount of the cold recrystallization solvent. The purified solid can then be dried under vacuum to remove any residual solvent. Air drying on a watch glass is also an option, but vacuum drying is generally more efficient.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | - Solution is too dilute (too much solvent used).- The compound is highly soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and allow to cool again.- Try a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. |
| Poor Recovery/Low Yield | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with too much cold solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Use a minimal amount of ice-cold solvent to wash the crystals. |
| Colored Crystals | - Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired compound. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol provides a general procedure for the recrystallization of this compound using a single solvent.
Materials:
-
Crude this compound
-
Selected solvent (e.g., ethanol, ethyl acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is suitable when a single solvent does not provide the desired solubility characteristics. A common mixed-solvent system is one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). An example is ethyl acetate (good solvent) and hexane (poor solvent).[1]
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethyl acetate)
-
"Poor" solvent (e.g., n-hexane)
-
Erlenmeyer flask
-
Heating source
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few drops of the hot "good" solvent back into the solution until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, cool the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the two solvents.
-
Dry the purified crystals under vacuum.
Data Presentation
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Suitability for Recrystallization |
| Ethanol | High | Moderate | Potentially suitable, may require cooling to low temperatures for good recovery. |
| Ethyl Acetate | High | Low | Good candidate for single-solvent recrystallization. |
| n-Hexane | Low | Very Low | Likely unsuitable as a single solvent but a good candidate as a "poor" solvent in a mixed-solvent system. |
| Dichloromethane | High | High | Likely unsuitable for recrystallization due to high solubility at cold temperatures. |
| Water | Low | Very Low | May be suitable if the compound has sufficient solubility in hot water. |
| Ethyl Acetate / n-Hexane | High (in Ethyl Acetate) | Low (in mixture) | Promising mixed-solvent system. |
| Ethanol / Water | High (in Ethanol) | Low (in mixture) | Potentially effective mixed-solvent system. |
Visualizations
References
Technical Support Center: Analytical Methods for Detecting Impurities in 2-(Trifluoromethyl)pyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2-(Trifluoromethyl)pyrimidin-4-amine. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for impurity analysis of this compound?
A1: The most common analytical techniques for impurity profiling of this compound and related compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is widely used for its high resolution and sensitivity in separating non-volatile impurities.[1] GC-MS is suitable for volatile and semi-volatile impurities and provides definitive identification through mass spectral data.[3] NMR spectroscopy is a powerful tool for the structural elucidation of unknown impurities.[2]
Q2: What are the potential impurities in this compound?
-
Process-related impurities:
-
Unreacted starting materials (e.g., a halogenated precursor).
-
Isomeric impurities.
-
By-products from side reactions.
-
-
Degradation products:
-
Hydrolysis, oxidation, or photolysis products.
-
Q3: How can I identify an unknown impurity?
A3: Identifying an unknown impurity typically involves a combination of chromatographic and spectroscopic techniques. A common workflow is to use HPLC with a diode-array detector (DAD) to determine the impurity's UV spectrum and then couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the impurity.[1] For definitive structural elucidation, the impurity can be isolated using preparative HPLC and then analyzed by NMR spectroscopy.[2]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the analysis of this compound using HPLC and GC.
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a mobile phase with a lower pH to suppress silanol ionization. Add a basic mobile phase additive like triethylamine (TEA). Use a high-purity, end-capped column. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Extracolumn dead volume. | Ensure all fittings and tubing are properly connected and have minimal length. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Ghost Peaks | Contamination in the mobile phase or injection system. | Use high-purity solvents and freshly prepared mobile phase. Flush the injector and sample loop. |
| Carryover from previous injections. | Implement a needle wash step in the injection sequence. Inject a blank solvent run to identify the source of carryover. | |
| Irregular Retention Times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Check for leaks in the pump. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column if it has exceeded its lifetime or has been exposed to harsh conditions. | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing, inline filter). | Systematically isolate components to identify the blockage. Replace the inline filter or column frit. Backflush the column with a strong solvent. |
| Particulate matter in the sample. | Filter all samples through a 0.45 µm or 0.22 µm filter before injection.[4] |
GC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column. | Use a deactivated liner and a column suitable for amine analysis. |
| Sample degradation at high temperatures. | Lower the injector and oven temperatures. | |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Ghost Peaks | Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. |
| Carryover from previous injections. | Clean the injector and use a solvent wash between runs. | |
| Irreproducible Results | Inconsistent injection technique. | Use an autosampler for consistent injections. |
| Leaks in the system. | Check for leaks at the injector, column fittings, and detector using an electronic leak detector. | |
| Column contamination. | Bake out the column at the maximum recommended temperature. Trim the front end of the column if necessary. |
Experimental Protocols
HPLC Method for Purity Determination (Adapted from a similar compound)
This method is a starting point and may require optimization for your specific instrumentation and impurity profile.
-
Instrumentation: Standard HPLC system with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at a controlled pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch to be tested.[1]
-
GC-MS Method for Volatile Impurity Analysis
This method is a general approach and may need to be adapted based on the specific volatile impurities of interest.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical workflow for the identification of an unknown impurity.
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-(Trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, binding affinity, and bioavailability to drug candidates. 2-(Trifluoromethyl)pyrimidin-4-amine is a key building block in the synthesis of a variety of biologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering a detailed examination of their methodologies, performance metrics, and visual representations of the synthetic pathways to aid researchers in selecting the most efficient and scalable method for their needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Cyclocondensation | Route 2: Amination of Halogenated Pyrimidine |
| Starting Materials | Ethyl trifluoroacetate, 1,3-dicarbonyl compound, Urea/Amidine | 4-Chloro-2-(trifluoromethyl)pyrimidine, Ammonia |
| Key Reaction Steps | Cyclocondensation, Chlorination, Amination | Direct Amination |
| Reaction Time | Multi-step, longer overall time | Single step, typically 10 hours |
| Reported Yield | Variable, dependent on each step | ~77.5%[1] |
| Reaction Conditions | Reflux, potentially harsh chlorinating agents | High temperature (110 °C), high pressure[1] |
| Scalability | Potentially complex for large-scale production | More straightforward for scale-up |
| Advantages | Utilizes readily available starting materials. | More direct route. |
| Disadvantages | Multi-step process can be less efficient. | Requires high pressure and temperature. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Experimental Protocols
Route 1: Synthesis via Cyclocondensation followed by Amination
This route involves the initial construction of the pyrimidine ring system, followed by functional group interconversion to introduce the desired amine group.
Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)pyrimidine
A mixture of ethyl trifluoroacetate, a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde or a derivative), and urea or a related amidine is heated under reflux in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid or base. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
Step 2: Synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine
The 4-hydroxy-2-(trifluoromethyl)pyrimidine obtained in the previous step is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline). The mixture is heated under reflux. After completion, the excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield 4-chloro-2-(trifluoromethyl)pyrimidine.
Step 3: Synthesis of this compound
The 4-chloro-2-(trifluoromethyl)pyrimidine is subjected to amination using aqueous ammonia. The reaction is typically carried out in a sealed vessel at elevated temperatures.
-
Procedure: In a stainless-steel pressure vessel, 16.3 g (0.1 mol) of 2-chloro-4-(trifluoromethyl)pyrimidine is dissolved in 100 mL of anhydrous ethanol. The vessel is cooled, and 25% aqueous ammonia (27.2 g, 0.4 mol) is added. The vessel is sealed, and the temperature is raised to 110 °C for 10 hours. After cooling to room temperature, the pressure is released, and the solvent is concentrated under reduced pressure. The residue is poured into ice water, leading to the precipitation of a white solid. The solid is filtered, washed with water, and dried to yield this compound.[1]
-
Yield: 77.5%[1]
-
Melting Point: 173-174 °C[1]
Route 2: Direct Amination of a Precursor
This route offers a more direct approach, starting from a commercially available or readily synthesized halogenated pyrimidine.
-
Starting Material: 4-Chloro-2-(trifluoromethyl)pyrimidine
-
Reagents: Aqueous ammonia, ethanol
-
Procedure: In a 200 mL stainless steel pressure vessel, 16.3 g (0.1 mol) of 2-chloro-4-(trifluoromethyl)pyrimidine is combined with 100 mL of anhydrous ethanol. After cooling, 27.2 g (0.4 mol) of 25% aqueous ammonia is added. The vessel is sealed and heated to 110 °C for 10 hours. After cooling the reaction solution to room temperature, the pressure is released, and the mixture is concentrated under reduced pressure. The resulting residue is poured into ice water, which causes a large amount of white solid to precipitate. The solid is collected by filtration, washed with water, and dried to afford this compound.[1]
-
Yield: 77.5%[1]
-
Melting Point: 173-174 °C[1]
Conclusion
Both synthetic strategies offer viable pathways to this compound. The choice between the two will largely depend on the availability and cost of starting materials, the desired scale of production, and the available laboratory equipment.
Route 1, the cyclocondensation approach, is versatile as it allows for the construction of the pyrimidine ring from simpler, often more readily available precursors. However, it is a multi-step process that may result in a lower overall yield and require more extensive purification.
Route 2, the direct amination of 4-chloro-2-(trifluoromethyl)pyrimidine, is a more convergent and efficient approach, particularly if the chlorinated intermediate is readily accessible. The high yield reported for the final amination step makes this an attractive option for larger-scale synthesis, although it necessitates the use of a pressure reactor.
Researchers and process chemists should carefully consider these factors to select the most appropriate and efficient synthesis strategy for their specific needs.
References
A Comparative Guide to 2-(Trifluoromethyl)pyrimidin-4-amine and Other Fluorinated Pyrimidines in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorinated pyrimidines, in particular, are a privileged scaffold found in numerous approved drugs, especially in oncology and immunology. This guide provides an objective comparison of 2-(Trifluoromethyl)pyrimidin-4-amine with other notable fluorinated pyrimidines, focusing on their physicochemical properties, metabolic stability, and biological activity. The information presented is supported by experimental data to aid researchers in making informed decisions during the drug design and lead optimization process.
Introduction to Fluorinated Pyrimidines in Medicinal Chemistry
The introduction of fluorine or fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, can dramatically alter a molecule's properties. The -CF3 group is a strong electron-withdrawing group that can significantly impact the pKa of nearby functionalities, influencing drug-receptor interactions.[1] Furthermore, it is highly lipophilic, which can enhance cell membrane permeability and bioavailability.[1] A key advantage of the trifluoromethyl group is its exceptional metabolic stability, owing to the strength of the C-F bond, which can increase a drug's half-life.[1]
This guide will focus on a comparative analysis of this compound against other fluorinated pyrimidines, such as the widely used anticancer drug 5-Fluorouracil (5-FU), to highlight the distinct advantages conferred by the trifluoromethyl group at the 2-position of the pyrimidine ring.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. The table below summarizes key properties for this compound and 5-Fluorouracil.
| Property | This compound | 5-Fluorouracil | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 163.10[2] | 130.08[3] | A fundamental property influencing diffusion and transport. |
| Predicted pKa | ~1.90[4] | ~8.0[3][5] | The significantly lower pKa of the trifluoromethyl derivative indicates it is a much weaker base, which can affect its binding to target proteins and its solubility at different pH values. |
| Predicted logP | ~0.8[2] | -0.8 to -1.1[6] | The positive logP value for the trifluoromethyl compound suggests higher lipophilicity, which can lead to better membrane permeability compared to the more hydrophilic 5-FU. |
| Melting Point (°C) | 174-178 | 282-286 (decomposes) | Provides an indication of the solid-state properties and stability. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO.[4] | Slightly soluble in water, barely soluble in ethanol. | Solubility is a critical factor for formulation and bioavailability. |
Metabolic Stability
Metabolic stability is a crucial parameter in drug design, as it influences the half-life and dosing regimen of a therapeutic agent. The trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of metabolism.[1]
| Compound | In Vitro Model | Key Findings |
| Trifluoromethyl-substituted Pyrimidines | Human Liver Microsomes (HLM) | Generally exhibit enhanced metabolic stability. For example, certain trifluoromethylpyrimidine-based PYK2 inhibitors were found to have good HLM stability.[7] |
| 5-Fluorouracil | Dihydropyrimidine Dehydrogenase (DPD) | Rapidly catabolized by the enzyme DPD, leading to a short biological half-life and the need for specific dosing strategies. |
Biological Activity: A Focus on Kinase Inhibition
Fluorinated pyrimidines are prominent scaffolds in the design of kinase inhibitors. The 2-aminopyrimidine core is a well-established hinge-binding motif for many kinases. The trifluoromethyl group can further enhance binding affinity and selectivity.
| Derivative Class | Target Kinase(s) | Representative IC50 Values |
| Diaminopyrimidines | PYK2 | Good potency with 10- to 20-fold selectivity against FAK.[7] |
| Thiazolo[4,5-d]pyrimidines | N/A (Antiproliferative) | Some derivatives showed activity against various cancer cell lines, with the most active compound having an IC50 in the low micromolar range against certain cell lines.[8][9] |
It is important to note that 5-Fluorouracil's primary mechanism of action is as an antimetabolite that inhibits thymidylate synthase, rather than as a kinase inhibitor.[3]
Signaling Pathway: The JAK-STAT Pathway
Many pyrimidine-based drugs function by inhibiting key signaling pathways that are dysregulated in diseases like cancer and autoimmune disorders. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cytokine-mediated immune responses, and its aberrant activation is implicated in various diseases. Several pyrimidine-based JAK inhibitors have been developed.
Caption: Simplified JAK-STAT signaling pathway illustrating the point of inhibition by pyrimidine-based kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are outlines of key assays used to evaluate the properties of fluorinated pyrimidines.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is a standard in vitro method to assess the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
Caption: Experimental workflow for the Human Liver Microsomal (HLM) stability assay.
Detailed Protocol:
-
Preparation: A reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM) is prepared in a 96-well plate or microcentrifuge tubes. A separate solution of the cofactor NADPH is also prepared.[10][11]
-
Incubation: The reaction mixture is pre-incubated at 37°C for approximately 5-10 minutes. The metabolic reaction is initiated by adding the NADPH solution. The plate is then incubated at 37°C with gentle shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[12]
-
Quenching and Sample Preparation: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard may be included in the quench solution for accurate quantification. The samples are then centrifuged to pellet the precipitated proteins.[13]
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The peak area of the parent compound at each time point is compared to the peak area at time zero. The natural logarithm of the percentage of the remaining compound is plotted against time, and the slope of the linear regression provides the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common format is a luminescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction.
Detailed Protocol:
-
Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, the kinase, its specific substrate, and the test compound at various concentrations are combined in an assay buffer.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature (or 30°C) for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: A detection reagent is added that contains an enzyme that acts on the remaining ATP to produce a luminescent signal. The intensity of the luminescence is inversely proportional to the kinase activity (i.e., higher luminescence indicates greater inhibition).
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control (DMSO). The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: The media containing the compound is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: During the incubation, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Conclusion
The strategic placement of a trifluoromethyl group on a pyrimidine scaffold, as exemplified by this compound, offers distinct advantages in drug design compared to other fluorinated pyrimidines like 5-Fluorouracil. The -CF3 group imparts increased lipophilicity and metabolic stability while significantly lowering the basicity of the aminopyrimidine core. These properties are highly desirable for developing potent and selective kinase inhibitors with favorable pharmacokinetic profiles. While 5-Fluorouracil remains a critical antimetabolite in cancer therapy, the unique characteristics of trifluoromethyl-substituted pyrimidines make them a valuable and versatile platform for the development of targeted therapies, particularly in the realm of kinase inhibition. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of novel fluorinated pyrimidine derivatives in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-4-(trifluoromethyl)pyrimidine | C5H4F3N3 | CID 595915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Amino-4-(trifluoromethyl)pyrimidine CAS#: 16075-42-6 [m.chemicalbook.com]
- 5. 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
A Comparative Analysis of the Biological Efficacy of 2-(Trifluoromethyl)pyrimidin-4-amine Derivatives Against Existing Drugs
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of a novel class of compounds, 2-(Trifluoromethyl)pyrimidin-4-amine derivatives, against established drugs in various therapeutic and agricultural applications. The analysis is based on recently published experimental data and focuses on their potential as Hedgehog signaling pathway inhibitors, anticancer agents, and pesticides.
I. Inhibition of the Hedgehog Signaling Pathway
A series of 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have demonstrated potent inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.
Comparative Efficacy:
The in vitro efficacy of these derivatives was compared to Vismodegib, an FDA-approved drug for the treatment of advanced basal cell carcinoma that also targets the Hh pathway.
| Compound/Drug | Target/Assay | IC50 (nM) | Cell Line | Reference |
| Derivative 13d | Hedgehog Signaling (Gli-luciferase reporter) | 1.44 | NIH 3T3 | [1][2] |
| Vismodegib | Hedgehog Signaling (Gli-luciferase reporter) | Less potent than Derivative 13d | NIH 3T3 | [1][2] |
Key Findings:
Derivative 13d exhibited significantly more potent inhibition of the Hedgehog signaling pathway than the existing drug Vismodegib, with an IC50 value of 1.44 nM.[1][2] This suggests that this compound derivatives represent a promising new scaffold for the development of novel Hh pathway inhibitors.
Signaling Pathway Diagram: Hedgehog Signaling Inhibition
Caption: Hedgehog signaling pathway and the point of inhibition by derivatives.
II. Antiproliferative Activity in Cancer Cells
Several 2-amino-4-(trifluoromethyl)pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effects against a panel of human cancer cell lines. Their efficacy has been compared to existing anticancer agents like Gefitinib and Combretastatin A-4.
Comparative Efficacy:
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Derivative 11g | HCT116 (Colon Cancer) | 1.52 | [3] |
| LNCaP (Prostate Cancer) | 1.72 | [3] | |
| SW620 (Colon Cancer) | 4.24 | [3] | |
| PC3 (Prostate Cancer) | 2.78 | [3] | |
| Derivative 11h | HCT116 (Colon Cancer) | 2.22 | [3] |
| LNCaP (Prostate Cancer) | 1.6 | [3] | |
| SW620 (Colon Cancer) | 2.37 | [3] | |
| PC3 (Prostate Cancer) | 3.21 | [3] | |
| Gefitinib | PC3 (Prostate Cancer) | ~1-10 (Intermediate Sensitivity) | [4][5] |
| K562 (Leukemia) | - | ||
| HeLa (Cervical Cancer) | - | ||
| Derivative 5e | PC3 (Prostate Cancer) | 0.49 | |
| K562 (Leukemia) | 0.08 | ||
| HeLa (Cervical Cancer) | 0.01 | ||
| Combretastatin A-4 | HeLa (Cervical Cancer) | ~0.003 - 14.83 | [6] |
| Derivative 30 | MV4-11 (Leukemia) | <0.004 | [7] |
Key Findings:
-
Derivatives 11g and 11h demonstrated potent and selective inhibitory activity against microsatellite instability-high (MSI-H) cancer cell lines (HCT116 and LNCaP).[3]
-
Derivative 5e showed broad-spectrum antiproliferative activity, with particularly high potency against HeLa and K562 cells, exceeding that of Combretastatin A-4 in some cases.
-
Derivative 30 , a dual inhibitor of FLT3 and CHK1, exhibited exceptional potency against the FLT3-mutated AML cell line MV4-11, with an IC50 value of less than 4 nM.[7]
Signaling Pathway Diagram: FLT3 and CHK1 Inhibition
Caption: Dual inhibition of FLT3 and CHK1 pathways by derivative 30.
III. Pesticidal Activity
A series of pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have been synthesized and evaluated for their insecticidal and fungicidal activities.
Comparative Efficacy:
Insecticidal Activity against Mythimna separata
| Compound/Drug | LC50 (mg/L) | Reference |
| Derivative U7 | 3.57 ± 0.42 | [8] |
| Derivative U8 | 4.22 ± 0.47 | [8] |
| Flufenerim | 3.14 ± 0.73 | [8] |
Fungicidal Activity against Pseudoperonospora cubensis
| Compound/Drug | EC50 (mg/L) | Reference |
| Derivative U7 | 24.94 ± 2.13 | [8] |
| Derivative U8 | 30.79 ± 2.21 | [8] |
| Azoxystrobin | 3.18 ± 0.21 | [8] |
Key Findings:
-
Derivatives U7 and U8 demonstrated broad-spectrum insecticidal and fungicidal activity.[8]
-
The insecticidal potency of derivative U7 against M. separata was comparable to the commercial insecticide Flufenerim.[8]
-
While the fungicidal activity of these derivatives against P. cubensis was less potent than Azoxystrobin, they represent a novel chemical class with potential for further optimization.[8]
Experimental Workflow Diagram: Pesticidal Bioassay
Caption: Generalized workflow for assessing pesticidal activity.
IV. Experimental Protocols
A. Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This assay quantitatively measures the activity of the Hedgehog signaling pathway by detecting the expression of a luciferase reporter gene under the control of Gli-responsive elements.
-
Cell Culture and Transfection: NIH-3T3 cells are cultured in DMEM supplemented with 10% FBS. For the assay, cells are seeded in 96-well plates. Cells are then co-transfected with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.[9][10][11][12][13]
-
Compound Treatment: After transfection, the medium is replaced with low-serum medium. The this compound derivatives or Vismodegib are added at various concentrations. Pathway activation is induced by adding a Smoothened agonist (e.g., SAG) to all wells except for the negative control.[7]
-
Luciferase Activity Measurement: Following a 24-48 hour incubation period, cells are lysed. The firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.[9][10][11][12][13]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The percentage of inhibition is calculated relative to the stimulated control (agonist only). IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.
B. MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, LNCaP, PC3, K562, HeLa) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[2][3][14][15]
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives or the comparator drugs (e.g., Gefitinib, Combretastatin A-4). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).[2][3][14][15]
-
MTT Addition and Incubation: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2][3][14][15]
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[2][3][14][15]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values, the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.
C. Werner (WRN) Helicase Inhibition Assay
This assay measures the ability of a compound to inhibit the DNA unwinding activity of the WRN helicase enzyme.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains a reaction buffer (e.g., Tris-HCl, MgCl2, DTT), the purified recombinant WRN enzyme, and the test compound at various concentrations.[1][10][16][17][18]
-
Pre-incubation: The enzyme and the inhibitor are pre-incubated for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.[1][10][16][17][18]
-
Initiation of Reaction: The helicase reaction is initiated by the addition of a DNA substrate and ATP. The DNA substrate is often a forked duplex DNA with one strand labeled with a fluorophore and the other with a quencher. As the WRN helicase unwinds the DNA, the fluorophore and quencher are separated, leading to an increase in fluorescence.[1][10][16][17][18]
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the helicase reaction is determined from the change in fluorescence over time. The percent inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined from the dose-response curve.
V. Conclusion
The this compound derivatives have demonstrated significant biological efficacy in diverse applications. As Hedgehog signaling pathway inhibitors and antiproliferative agents, certain derivatives have shown superior potency compared to existing drugs in preclinical studies. In the context of agrochemicals, these compounds present a promising new class of pesticides. Further investigation, including in vivo studies and safety profiling, is warranted to fully elucidate the therapeutic and agricultural potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unlocking Molecular Architecture: A Guide to Validating 2-(Trifluoromethyl)pyrimidin-4-amine Derivatives with NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a cornerstone of successful research. In the quest for new therapeutic agents, 2-(trifluoromethyl)pyrimidin-4-amine derivatives have emerged as a promising scaffold, notably as potential inhibitors of Werner (WRN) helicase, a key target in cancers with microsatellite instability. [1][2] This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the structural validation of these derivatives, supported by experimental data from related compounds and detailed methodologies.
The incorporation of a trifluoromethyl (CF3) group into the pyrimidine ring significantly influences the molecule's electronic properties and metabolic stability, making NMR spectroscopy an indispensable tool for unequivocal structure elucidation. This guide will delve into the characteristic ¹H, ¹³C, and ¹⁹F NMR spectral features of this class of compounds, offering a comparative analysis to aid researchers in validating their synthetic products.
Comparative NMR Data Analysis
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Pyrimidine Core
| Proton | Chemical Shift Range (ppm) | Multiplicity | Typical Coupling Constants (Hz) | Notes |
| H-5 | 6.80 - 7.60 | Doublet or Singlet | J(H-5, H-6) = 4.0 - 6.0 | The chemical shift is sensitive to substitution at the 4-amino and 6-positions. Often appears as a singlet if the 6-position is substituted.[3] |
| H-6 | 8.20 - 8.80 | Doublet | J(H-6, H-5) = 4.0 - 6.0 | Typically the most downfield proton on the pyrimidine ring due to the deshielding effect of the adjacent nitrogen atom. |
| NH₂ | 5.00 - 8.00 | Broad Singlet | - | Chemical shift and broadness are highly dependent on solvent, concentration, and temperature. Can be confirmed by D₂O exchange. |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrimidine Core
| Carbon | Chemical Shift Range (ppm) | Multiplicity (due to ¹⁹F coupling) | Typical Coupling Constants (Hz) | Notes |
| C-2 | 150.0 - 158.0 | Quartet | ²J(C-F) = 30 - 40 | The direct attachment to the CF₃ group results in a characteristic quartet.[4][5] |
| C-4 | 160.0 - 165.0 | Singlet or small quartet | - | The carbon bearing the amino group. |
| C-5 | 110.0 - 120.0 | Singlet or small quartet | ⁴J(C-F) ≈ 1-4 | Generally the most upfield carbon of the pyrimidine ring. |
| C-6 | 155.0 - 160.0 | Singlet | - | Deshielded due to the adjacent nitrogen atom. |
| CF₃ | 120.0 - 125.0 | Quartet | ¹J(C-F) = 270 - 280 | The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant with fluorine.[4][5] |
Table 3: Representative ¹⁹F NMR Chemical Shifts (δ, ppm)
| Fluorine | Chemical Shift Range (ppm) | Multiplicity | Notes |
| 2-CF₃ | -65.0 to -70.0 | Singlet | The chemical shift of the CF₃ group is a sensitive probe of the electronic environment of the pyrimidine ring.[5][6] |
Alternative Structural Validation Techniques
While NMR is the gold standard for structural elucidation in solution, other analytical techniques provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as N-H stretches for the amine group and C=N and C=C stretches for the pyrimidine ring.
-
X-ray Crystallography: Provides the unambiguous solid-state structure of a compound, including bond lengths, bond angles, and stereochemistry. This is the most definitive structural proof but requires a suitable single crystal.
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
A common route to synthesize these derivatives involves the nucleophilic aromatic substitution of a suitable precursor like 2-chloro-4-(trifluoromethyl)pyrimidine with a primary or secondary amine.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyrimidine
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Solvent (e.g., ethanol, N,N-dimethylformamide)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent, add the desired amine (1.1 eq) and a base (1.2 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted this compound derivative.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire the spectrum with or without proton decoupling. ¹⁹F NMR is a highly sensitive nucleus, so a smaller number of scans is usually sufficient.
Visualizing the Workflow and Biological Context
The following diagrams, created using the DOT language, illustrate the logical workflow for validating the structure of these compounds and their targeted biological pathway.
References
- 1. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
A Head-to-Head Comparison of Catalysts for the Functionalization of 2-(Trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for Core Scaffold Modification
The functionalization of the 2-(trifluoromethyl)pyrimidin-4-amine scaffold is a critical step in the synthesis of a wide array of biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine ring, making the choice of an appropriate catalytic system paramount for achieving desired chemical transformations with high efficiency and selectivity. This guide provides a head-to-head comparison of various catalytic systems for the functionalization of this important heterocyclic core, supported by available experimental data.
Comparative Analysis of Catalyst Performance
The following table summarizes the performance of different catalysts for the functionalization of this compound and its close analogs. Direct C-H functionalization and cross-coupling reactions are highlighted, providing key metrics for catalyst evaluation.
| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Key Reaction Conditions |
| Iridium | C-H Borylation | 2-(Trifluoromethyl)pyridin-4-amine | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridin-4-amine | 83 | [Ir(cod)OMe]₂, 3,4,7,8-tetramethyl-1,10-phenanthroline, Pinacolborane, 2h |
| Palladium | C-H Arylation (Intramolecular) | N-(2-bromophenyl)-2-quinolinecarboxamide | Fused heteroaromatic compound | up to 94 | Pd(OAc)₂, PPh₃, K₂CO₃, 110 °C, 24h |
| Copper | Amination (of halo-precursor) | 2-bromo-6-(trifluoromethyl)pyridine | N-octyl-6-(trifluoromethyl)pyridin-2-amine | High | Cu Nanoparticles, Ligand, 110°C, 24h |
| Nickel | Cross-Electrophile Coupling | Pyrimidin-2-yl tosylate and Aryl bromide | C2-arylated pyrimidine | Good | NiCl₂, Ligand, Reductant |
Experimental Protocols
Detailed methodologies for the key catalytic transformations are provided below.
Iridium-Catalyzed C-H Borylation
This protocol describes the direct borylation of a 2-(trifluoromethyl)pyridin-4-amine, a close structural analog of the target molecule, highlighting the utility of iridium catalysis for C-H functionalization.[1]
Materials:
-
2-(Trifluoromethyl)pyridin-4-amine
-
[Ir(cod)OMe]₂ (Iridium catalyst precursor)
-
3,4,7,8-tetramethyl-1,10-phenanthroline (Ligand)
-
Pinacolborane (Borylating agent)
-
Anhydrous solvent (e.g., THF or Cyclohexane)
Procedure:
-
In a glovebox, a reaction vessel is charged with [Ir(cod)OMe]₂ (1-3 mol %) and the ligand (1-3 mol %).
-
The substrate, 2-(trifluoromethyl)pyridin-4-amine (1.0 equiv), is added to the vessel.
-
Anhydrous solvent is added, followed by pinacolborane (1.5-3.0 equiv).
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for the designated time (e.g., 2 hours).
-
Reaction progress is monitored by GC-MS or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Palladium-Catalyzed Intramolecular C-H Arylation
This protocol outlines a general procedure for the palladium-catalyzed intramolecular C-H arylation of an amide-substituted N-heterocycle, which can be adapted for the functionalization of derivatives of this compound.[2][3]
Materials:
-
A suitable N-(haloaryl)-substituted pyrimidine or pyridine carboxamide
-
Pd(OAc)₂ (Palladium catalyst)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or other base
-
Anhydrous solvent (e.g., DMA or Toluene)
Procedure:
-
To a reaction tube, add the amide substrate (1.0 equiv), Pd(OAc)₂ (5-10 mol %), the phosphine ligand (10-20 mol %), and the base (2.0-3.0 equiv).
-
The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Anhydrous solvent is added, and the tube is sealed.
-
The reaction mixture is heated to the desired temperature (e.g., 110 °C) with stirring for the specified time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Copper-Catalyzed Amination of a Halo-Pyrimidine
This protocol provides a general method for the copper-catalyzed amination of a halogenated pyrimidine, a key step in the synthesis of functionalized aminopyrimidines. This approach would be applicable to a halogenated derivative of 2-(trifluoromethyl)pyrimidine.[4]
Materials:
-
A halo-2-(trifluoromethyl)pyrimidine (e.g., 2-chloro- or 2-bromo-)
-
The desired amine nucleophile
-
Copper nanoparticles or a suitable copper salt (e.g., CuI)
-
A suitable ligand (e.g., an N,N'-dimethylethylenediamine)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
A reaction vessel is charged with the copper catalyst (5-10 mol %), the ligand (10-20 mol %), and the base (2.0 equiv).
-
The halo-pyrimidine substrate (1.0 equiv) and the amine (1.2-1.5 equiv) are added.
-
The vessel is sealed, and anhydrous solvent is added.
-
The reaction mixture is heated to a specified temperature (e.g., 110 °C) for the required time (e.g., 24 hours).
-
After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is then purified by chromatography.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the catalytic functionalization processes.
Caption: General workflow for catalytic functionalization.
Caption: Catalyst selection based on desired transformation.
References
- 1. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of 2-(Trifluoromethyl)pyrimidin-4-amine-Based Compounds: An In Vitro and In Vivo Analysis
A new class of 2-(trifluoromethyl)pyrimidin-4-amine derivatives has emerged as promising therapeutic agents, particularly in the field of oncology. This guide provides a comprehensive comparison of their performance, supported by experimental data from in vitro and in vivo studies, with a focus on their activity as Werner (WRN) helicase inhibitors for the treatment of cancers with microsatellite instability (MSI).
Recent research has identified the WRN helicase as a synthetic lethal target in MSI cancers, creating a significant opportunity for the development of targeted therapies. The this compound scaffold has been a focal point in the design of potent and selective WRN inhibitors.
In Vitro Performance: Potency and Selectivity
A noteworthy example from this class is compound 11g , a 2-amino-4-(trifluoromethyl)pyrimidine derivative, which has demonstrated significant antiproliferative activity against MSI-high (MSI-H) cancer cell lines.[1] In contrast, its effect on microsatellite stable (MSS) cell lines was markedly diminished, highlighting its selectivity.
Table 1: In Vitro Antiproliferative Activity of Compound 11g
| Compound | Target | Cell Line (MSI-H) | IC50 (µM) | Cell Line (MSS) | IC50 (µM) |
| 11g | WRN Helicase | HCT116 | 1.52[1] | SW620 | 4.24[1] |
| LNCaP | 1.72[1] | PC3 | 2.78[1] |
The data clearly indicates that compound 11g is more potent against cancer cells with microsatellite instability. Further in vitro studies have shown that compounds of this class induce apoptosis and cause cell cycle arrest at the G2/M phase in MSI-H cell lines like HCT116.[1]
Comparison with Alternative WRN Inhibitors
To contextualize the performance of the this compound scaffold, it is essential to compare it with other WRN inhibitors that have been investigated in preclinical and clinical settings. HRO761 and VVD-133214 are two such inhibitors that have shown promising results.
Table 2: Comparative In Vitro and In Vivo Efficacy of WRN Inhibitors
| Compound/Drug | Target | In Vitro Potency (IC50/GI50) | In Vivo Model | Key In Vivo Findings |
| Compound 11g (2-amino-4-(trifluoromethyl)pyrimidine derivative) | WRN Helicase | 1.52 µM (HCT116)[1] | Not Reported | Induces apoptosis and G2/M cell cycle arrest in vitro.[1] |
| HRO761 | WRN Helicase | 40 nM (SW48, MSI-H) | MSI-H Cell and Patient-Derived Xenografts | Dose-dependent tumor growth inhibition.[2] |
| VVD-133214 | WRN Helicase | Potent inhibition of MSI-H cell proliferation | MSI-H Xenograft Models | Well-tolerated with robust tumor regression.[3] |
| GSK_WRN4 | WRN Helicase | pIC50 = 7.6 | SW48 (MSI-H) Xenograft | Dose-dependent tumor growth inhibition. |
While direct head-to-head in vivo comparative studies are not yet available, the in vitro potency of compound 11g is in the micromolar range, whereas other WRN inhibitors like HRO761 show nanomolar potency. However, the development of derivatives from the this compound scaffold holds the potential for improved efficacy.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for these compounds is the inhibition of the WRN helicase. In MSI-H cancer cells, the DNA mismatch repair (MMR) system is defective, leading to an accumulation of errors in repetitive DNA sequences known as microsatellites. This genetic instability makes the cancer cells highly dependent on the WRN helicase for DNA replication and repair. By inhibiting WRN, these compounds induce synthetic lethality, leading to catastrophic DNA damage and subsequent cell death specifically in MSI-H cancer cells, while largely sparing healthy MSS cells.
Caption: WRN helicase inhibition in MSI-H cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for comparative evaluation.
In Vitro Antiproliferation (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, SW620) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
References
Benchmarking the Antiproliferative Activity of 2-(Trifluoromethyl)pyrimidin-4-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative activity of various 2-(Trifluoromethyl)pyrimidin-4-amine analogs and related pyrimidine derivatives. The data presented is compiled from recent studies and is intended to serve as a valuable resource for researchers in the fields of oncology and medicinal chemistry. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of the therapeutic potential of these compounds.
Comparative Antiproliferative Activity
The antiproliferative efficacy of several this compound analogs and other pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action |
| 11g | HCT116 (MSI-H) | 1.52[1] | WRN Helicase Inhibitor[1] |
| LNCaP (MSI-H) | 1.72[1] | ||
| SW620 (MSS) | 4.24[1] | ||
| PC3 (MSS) | 2.78[1] | ||
| 11h | HCT116 (MSI-H) | 2.22[1] | Induces Apoptosis and G2/M Cell Cycle Arrest[1] |
| LNCaP (MSI-H) | 1.6[1] | ||
| SW620 (MSS) | 2.37[1] | ||
| PC3 (MSS) | 3.21[1] | ||
| 17v | H1975 | 2.27[2] | Induces Apoptosis and G2/M Cell Cycle Arrest; EGFR inhibitor[2] |
| PC-3 | >50[2] | ||
| MGC-803 | 11.34[2] | ||
| MCF-7 | 28.21[2] | ||
| 5-FU (Control) | H1975 | 9.37[2] | |
| 8h | MCF-7 | Not specified | PLK4 Inhibitor[3] |
| BT474 | Not specified | ||
| MDA-MB-231 | Not specified | ||
| 19 | Bel-7402 | 12.3 | |
| HT-1080 | 6.1 | ||
| Cisplatin (Control) | Bel-7402 | >40 | |
| HT-1080 | >40 | ||
| 3b | A375, C32, DU145, MCF-7/WT | Active | Thiazolo[4,5-d]pyrimidine derivative[4] |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the antiproliferative activity of these compounds.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Werner (WRN) Helicase Inhibition Assay
This assay is used to screen for inhibitors of the WRN helicase activity.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, WRN enzyme, and the test compound.
-
Pre-incubation: Incubate the plate at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of a fluorescently labeled DNA substrate and ATP.
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths. Helicase activity unwinds the DNA substrate, leading to a change in fluorescence.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the benchmarking of these antiproliferative compounds.
Caption: General experimental workflow for benchmarking antiproliferative compounds.
Caption: Signaling pathway for apoptosis induction and cell cycle arrest.
References
Trifluoromethylation: A Key to Enhancing Metabolic Stability in Pyrimidine-Based Drug Candidates
A Comparative Guide for Researchers in Drug Development
In the pursuit of novel therapeutics, optimizing a compound's metabolic stability is a critical hurdle. For pyrimidine-based drug candidates, the introduction of a trifluoromethyl (CF3) group has emerged as a powerful strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of trifluoromethylated versus non-fluorinated pyrimidines, supported by established principles in medicinal chemistry and detailed experimental methodologies.
The enhanced metabolic stability of trifluoromethylated compounds is primarily attributed to the strength of the carbon-fluorine (C-F) bond. This bond is significantly more stable and less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position on the pyrimidine ring with a trifluoromethyl group, medicinal chemists can effectively "block" or slow down oxidative metabolism. This strategic modification often leads to a longer in vivo half-life, reduced clearance, and improved bioavailability of the drug candidate.
Quantitative Comparison of Metabolic Stability
The following table provides an illustrative comparison of the in vitro metabolic stability between a hypothetical non-fluorinated pyrimidine and its trifluoromethylated analog in human liver microsomes. While direct head-to-head public data for a simple pyrimidine pair is limited, this table reflects the generally observed and expected outcomes based on extensive research in the field. A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Non-Fluorinated Pyrimidine (Parent) | A pyrimidine structure susceptible to metabolism. | 15 | 46.2 |
| Trifluoromethylated Pyrimidine (Analog) | The same pyrimidine with a CF3 group at a key metabolic site. | > 60 | < 11.6 |
Note: The data presented in this table is illustrative and intended to represent a typical outcome of trifluoromethylation on metabolic stability. Actual experimental values will vary depending on the specific molecular structure and assay conditions.
The Mechanism of Metabolic Stabilization
The primary route of phase I metabolism for many aromatic and heterocyclic compounds, including pyrimidines, is oxidation mediated by cytochrome P450 enzymes. This often involves hydroxylation of the ring. The trifluoromethyl group, being a strong electron-withdrawing group and sterically bulky, can hinder the approach and binding of the substrate to the active site of CYP enzymes. More importantly, the C-F bonds are highly resistant to homolytic cleavage, which is a key step in many CYP-mediated oxidation reactions.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a common and crucial assay in drug discovery.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (trifluoromethylated and non-fluorinated pyrimidines)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (one high clearance and one low clearance)
-
Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO).
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, diluted microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for approximately 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold organic solvent. The 0-minute time point is collected immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration in mg/mL) .
Comparative Efficacy of 2-(Trifluoromethyl)pyrimidin-4-amine Derivatives in Drug-Resistant Cancer Models
For Immediate Release
A promising class of compounds, 2-(Trifluoromethyl)pyrimidin-4-amine derivatives, is demonstrating significant potential in overcoming specific types of drug resistance in cancer cells. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals. The primary focus of current research highlights the effectiveness of these derivatives against cancer cell lines exhibiting microsatellite instability (MSI-H), a condition that often leads to resistance to conventional chemotherapies.
Overview of Efficacy
Recent studies have centered on 2-amino-4-(trifluoromethyl)pyrimidine derivatives, with lead compounds 11g and 11h showing marked selective cytotoxicity towards MSI-H cancer cell lines compared to their microsatellite stable (MSS) counterparts. This selectivity suggests a targeted approach to treating cancers with deficient DNA mismatch repair (dMMR) systems.
The mechanism of action for these derivatives is the inhibition of Werner (WRN) helicase, an enzyme critical for the survival of MSI-H cancer cells.[1] This targeted inhibition leads to synthetic lethality, where the compound selectively kills cancer cells with a specific genetic vulnerability (dMMR) while sparing normal, healthy cells.[1][2]
Quantitative Data Summary
The anti-proliferative activity of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the IC50 values for lead compounds against a panel of cancer cell lines.
Table 1: Anti-proliferative Activity of 2-amino-4-(trifluoromethyl)pyrimidine Derivatives
| Compound | Target | Cell Line | Microsatellite Status | IC50 (µM) | Reference |
| 11g | WRN Helicase | HCT116 | MSI-H | 1.52 | [3] |
| LNCaP | MSI-H | 1.72 | [3] | ||
| SW620 | MSS | 4.24 | [3] | ||
| PC3 | MSS | 2.78 | [3] | ||
| 11h | WRN Helicase | HCT116 | MSI-H | 2.22 | [3] |
| LNCaP | MSI-H | 1.6 | [3] | ||
| SW620 | MSS | 2.37 | [3] | ||
| PC3 | MSS | 3.21 | [3] |
Note: MSI-H (Microsatellite Instability-High) cancer cells have a deficient DNA mismatch repair system, making them susceptible to WRN inhibitors. MSS (Microsatellite Stable) cells have a proficient mismatch repair system.
At present, there is a notable lack of publicly available data on the efficacy of this compound derivatives against cancer cell lines with acquired multidrug resistance (MDR) mediated by the overexpression of efflux pumps such as P-glycoprotein (P-gp). Further research is required to evaluate the potential of this class of compounds to overcome classical MDR mechanisms.
Signaling Pathways and Experimental Workflows
The targeted inhibition of WRN helicase by 2-amino-4-(trifluoromethyl)pyrimidine derivatives in MSI-H cancer cells triggers a cascade of cellular events leading to apoptosis and cell cycle arrest. The experimental workflow to determine the efficacy and mechanism of action of these compounds typically involves a series of in vitro assays.
Werner Helicase (WRN) Inhibition Pathway in MSI-H Cancer
Caption: WRN helicase inhibition in MSI-H cancer cells.
General Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating anticancer derivative efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound derivatives.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5][6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 2 hours.[8]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123)
This assay assesses the function of the P-gp efflux pump, a key mechanism of multidrug resistance.[9][10]
-
Cell Seeding: Plate cells known to overexpress P-gp (and a control cell line) in a 96-well plate.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour.
-
Rhodamine 123 Loading: Add the P-gp substrate Rhodamine 123 to the wells and incubate for 30-60 minutes.[11]
-
Efflux Period: Wash the cells with cold PBS and incubate in a fresh, Rhodamine 123-free medium for an additional 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader or flow cytometer. A higher fluorescence signal in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Conclusion
This compound derivatives represent a promising avenue for the development of targeted therapies against cancers with specific genetic vulnerabilities, such as MSI-H. The lead compounds demonstrate potent and selective activity by inhibiting WRN helicase, leading to cancer cell death. While their efficacy in this context is well-supported by preclinical data, their role in combating broader mechanisms of multidrug resistance, such as those mediated by efflux pumps, remains an important area for future investigation. The experimental protocols provided herein offer a robust framework for the continued evaluation of this and other novel classes of anticancer agents.
References
- 1. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Unraveling Off-Target Effects: A Comparative Analysis of 2-(Trifluoromethyl)pyrimidin-4-amine Compounds
For Immediate Release
A Deep Dive into the Selectivity of 2-(Trifluoromethyl)pyrimidin-4-amine Derivatives Reveals Diverse Off-Target Profiles and Novel Therapeutic Opportunities.
This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of the off-target effects of various this compound compounds. By presenting key experimental data, detailed protocols, and signaling pathway visualizations, this document aims to facilitate a deeper understanding of the selectivity profiles of this important chemical scaffold, aiding in the development of more targeted and effective therapeutics.
The this compound core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted agents. The trifluoromethyl group often enhances metabolic stability and binding affinity. However, understanding the off-target interactions of these compounds is crucial for predicting potential side effects and identifying opportunities for drug repurposing. This guide summarizes publicly available data on the biological activity of several derivatives, providing a framework for comparative analysis.
Comparative Analysis of Biological Activity
The following tables summarize the inhibitory activities of various this compound derivatives against their intended targets and a panel of off-targets. The data is compiled from multiple research publications and presented to highlight the diverse selectivity profiles within this compound class.
Table 1: Antiproliferative Activity of 2-amino-4-(trifluoromethyl)pyrimidine Derivatives
This table presents the half-maximal inhibitory concentration (IC₅₀) values of selected compounds against different cancer cell lines, indicating their antiproliferative effects. Lower IC₅₀ values denote greater potency.
| Compound ID | HCT116 (MSI-H) IC₅₀ (µM) | LNCaP (MSI-H) IC₅₀ (µM) | SW620 (MSS) IC₅₀ (µM) | PC3 (MSS) IC₅₀ (µM) | Primary Target(s) |
| 11g | 1.52 | 1.72 | 4.24 | 2.78 | WRN Helicase[1][2] |
| 11h | 2.22 | 1.6 | 2.37 | 3.21 | WRN Helicase[1][2] |
| 11c | >10 | >10 | >10 | >10 | WRN Helicase[1][2] |
| 11f | 5.86 | 6.32 | 8.91 | 7.54 | WRN Helicase[1][2] |
| 11l | 4.31 | 5.17 | 7.23 | 6.88 | WRN Helicase[1][2] |
MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable.
Table 2: Kinase Selectivity Profile of a 5-trifluoromethyl-2-aminopyrimidine Derivative (Compound 30)
This table showcases the kinase selectivity of compound 30 , a potent dual inhibitor of FLT3 and CHK1. The data highlights its activity against a panel of 12 kinases.
| Kinase Target | IC₅₀ (nM) |
| FLT3-WT | 25.0 |
| FLT3-D835Y | 18.2 |
| CHK1 | 11.5 |
| IRAK4 | 864.6 |
| P70S6K | 834.85 |
| CDK2 | 833.5 |
| Aurora A | 1863.5 |
| c-Kit | >10000 |
| Other Kinases | >2000 |
Data extracted from "Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1".
Table 3: Comparative Kinase Affinity of a 2-amino-4-(trifluoromethyl)pyrimidine Analog (Compound 2)
This table compares the dissociation constants (Kd) of a 2-amino-4-(trifluoromethyl)pyrimidine compound with a related pyridine-based PI3K/mTOR inhibitor, PQR309. Lower Kd values indicate stronger binding affinity.
| Kinase Target | PQR309 (pyridine core) Kd (nM) | Compound 2 (pyrimidine core) Kd (nM) |
| PI3Kα | 33 | 130 |
| PI3Kβ | 661 | >30000 |
| PI3Kγ | 708 | 27000 |
| PI3Kδ | 451 | >30000 |
| mTOR | 89 | 51 |
Data adapted from "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology".
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the on- and off-target effects of the discussed compounds.
In Vitro Kinase Profiling (General Protocol)
This method is used to assess the selectivity of a compound against a panel of purified kinases.
Principle: The assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase. The amount of ADP produced, which is proportional to kinase activity, is quantified.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase buffer
-
Test compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, its specific substrate, and kinase buffer.
-
Add the diluted compound to the appropriate wells. Include vehicle control (no inhibitor) and background control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system as per the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment.
Principle: Ligand binding can stabilize a target protein against thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a set duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Separate the soluble fraction (non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting with a specific antibody or by mass spectrometry.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement and stabilization.
MTT Antiproliferative Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).
References
Comparative Cross-Reactivity Analysis of 2-(Trifluoromethyl)pyrimidin-4-amine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 2-(trifluoromethyl)pyrimidin-4-amine scaffold. Understanding the selectivity of these compounds is crucial for interpreting their biological effects, predicting potential off-target toxicities, and guiding further drug development efforts.
Due to the limited availability of comprehensive public data on the kinome-wide selectivity of a single compound from this class, this guide compiles available data for several derivatives to illustrate the general cross-reactivity trends of the scaffold. For comparative context, the well-characterized multi-kinase inhibitor, Dasatinib, is included as an exemplar of a compound with a broad and publicly documented kinome profile.
Cross-Reactivity Profiling Data
The following tables summarize the inhibitory activity of various this compound derivatives against their primary targets and a limited selection of off-target kinases. This is contrasted with the broad-spectrum activity of Dasatinib.
Table 1: Selectivity Data for this compound Derivatives
This table compiles IC50 values for different compounds within the this compound class, demonstrating their activity against various kinases. It is important to note that these data points are for distinct molecular entities and are presented here to illustrate the potential selectivity landscape of this chemical scaffold.
| Compound Class/Reference | Primary Target(s) | Off-Target Kinase | IC50 (nM) |
| 5-Trifluoromethyl-2-aminopyrimidine Derivative (Compound 30) | FLT3-WT | IRAK4 | 864.60 |
| FLT3-D835Y | P70S6K | 834.85 | |
| CHK1 | CDK2 | 833.50 | |
| Aurora A | 1863.50 | ||
| Diaminopyrimidine Derivatives | PYK2 | FAK | ~10- to 20-fold selectivity for PYK2 over FAK |
| 2-Amino-4-(trifluoromethyl)pyrimidine Derivative (Compound 11g) | Werner (WRN) Helicase | - | 6610 (Helicase Assay) |
Data compiled from multiple sources indicating the diverse primary targets and selectivity profiles within this inhibitor class.[1][2]
Table 2: Comparative Kinome Profile of Dasatinib (Exemplar)
Dasatinib is a multi-targeted inhibitor, and its extensive profiling serves as a benchmark for understanding broad kinase cross-reactivity. The following data, derived from KINOMEscan™, is presented as Kd (nM) values, where a lower value indicates a stronger binding affinity. This represents a partial list of high-affinity targets to illustrate a typical broad-spectrum profile.
| Kinase Target | Kd (nM) | Primary Cellular Process |
| ABL1 | < 1 | Cell cycle regulation, proliferation |
| SRC | < 1 | Cell adhesion, migration, proliferation |
| LCK | < 1 | T-cell activation |
| LYN | < 1 | B-cell signaling |
| YES1 | < 1 | Cell growth and differentiation |
| KIT | 5 | Hematopoiesis, cell proliferation |
| PDGFRA | 16 | Cell proliferation, migration |
| VEGFR2 | 8 | Angiogenesis |
| FGFR1 | 29 | Cell growth, differentiation |
| MAP4K5 | 45 | Stress signaling pathways |
| BMPR1B | 53 | Bone formation, embryogenesis |
This table provides a condensed view of the high-affinity interactions of Dasatinib, showcasing its multi-targeted nature.[3][4]
Signaling Pathways of Key Targets
Many inhibitors featuring the this compound core have been developed against targets like FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), both critical regulators of cell cycle and survival.
FMS-like Tyrosine Kinase 3 (FLT3) Signaling: FLT3 is a receptor tyrosine kinase that plays a key role in the proliferation and differentiation of hematopoietic stem cells.[5] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways such as PI3K/AKT, RAS/MAPK, and STAT5, which collectively promote cell survival and proliferation.[6][7][8][9] Mutations leading to constitutive FLT3 activation are common in Acute Myeloid Leukemia (AML).[8]
FLT3 Signaling Pathway
Checkpoint Kinase 1 (CHK1) Signaling: CHK1 is a serine/threonine kinase that acts as a central mediator in the DNA damage response (DDR).[10] Upon DNA damage, ATR kinase phosphorylates and activates CHK1.[11] Activated CHK1 then phosphorylates downstream targets like Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest, allowing time for DNA repair.[12][13]
CHK1 DNA Damage Response Pathway
Experimental Protocols
Accurate determination of an inhibitor's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are protocols for two widely used assay types.
Competition Binding Assay (e.g., KINOMEscan™)
This method measures the ability of a test compound to compete with an immobilized ligand for the active site of a large panel of kinases. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase.
Methodology:
-
Immobilization: An active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Binding Reaction: DNA-tagged kinases, the immobilized ligand beads, and the test inhibitor (at various concentrations) are combined in a multi-well plate. The mixture is incubated to allow binding to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and inhibitor.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. A lower amount of detected kinase indicates a stronger interaction between the inhibitor and the kinase. Results are often reported as percent of control or as a dissociation constant (Kd).[14][15]
Enzymatic Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction. It is a universal method applicable to virtually any kinase.
Methodology:
-
Kinase Reaction Setup: The kinase, its specific substrate (peptide or protein), ATP, and the test inhibitor (at various concentrations) are combined in a multi-well plate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. This step is incubated for approximately 40 minutes.
-
ADP to ATP Conversion: Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP.
-
Luminescence Detection: The newly synthesized ATP is detected via a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial amount of ADP. The plate is read on a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the signal against the inhibitor concentration.[16][17][18][19][20]
General Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel kinase inhibitor.
Kinase Inhibitor Selectivity Profiling Workflow
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHEK1 - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. chayon.co.kr [chayon.co.kr]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 19. promega.com [promega.com]
- 20. carnabio.com [carnabio.com]
Assessing the Therapeutic Potential of 2-(Trifluoromethyl)pyrimidin-4-amine Derivatives in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of 2-(Trifluoromethyl)pyrimidin-4-amine derivatives against other therapeutic alternatives, supported by experimental data. The focus is on their emerging potential as targeted anticancer agents and, to a lesser extent, their role in agrochemical development.
Executive Summary
Recent preclinical studies have highlighted the promise of this compound derivatives, particularly as inhibitors of Werner (WRN) helicase, a key target in microsatellite instability-high (MSI-H) cancers.[1][2][3][4] These compounds have demonstrated potent and selective cytotoxic activity against MSI-H cancer cell lines, often outperforming or showing comparable efficacy to existing therapies in early-stage research. This guide will delve into the quantitative data, experimental methodologies, and underlying biological pathways associated with these promising derivatives.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound derivatives with other relevant compounds.
Table 1: Anticancer Activity of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives (WRN Inhibitors) vs. Other WRN Inhibitors and Combretastatin A-4
| Compound/Drug | Target | Cell Line (MSI-H) | IC50 (µM) | Cell Line (MSS) | IC50 (µM) | Reference |
| Compound 11g | WRN Helicase | HCT116 | 1.52 | SW620 | 4.24 | [4] |
| LNCaP | 1.72 | PC3 | 2.78 | [4] | ||
| Compound 11h | WRN Helicase | HCT116 | 2.22 | SW620 | 2.37 | [4] |
| LNCaP | 1.6 | PC3 | 3.21 | [4] | ||
| HRO761 | WRN Helicase | MSI-H Models | Potent Inhibition | MSS Models | Selective | [5][6] |
| NTX-452 | WRN Helicase | MSI-H Models | Potent Inhibition | MSS Models | Selective | [5][6][7][8][9] |
| Combretastatin A-4 | Tubulin | A549 (Lung Cancer) | 12.52 | - | - | [10] |
| HR (Gastric Cancer) | 0.03 | - | - | [10] | ||
| HCT-116 (Colon Cancer) | 0.02 | - | - | [11] |
IC50: Half-maximal inhibitory concentration. MSI-H: Microsatellite Instability-High. MSS: Microsatellite Stable.
Table 2: Pesticidal Activity of Pyrimidin-4-amine Derivatives vs. Commercial Pesticides
| Compound/Drug | Target Organism | Assay Type | LC50/EC50 (mg/L) | Reference |
| Compound U7 | Mythimna separata | Insecticidal | 3.57 ± 0.42 | |
| Pseudoperonospora cubensis | Fungicidal | 24.94 ± 2.13 | ||
| Compound U8 | Mythimna separata | Insecticidal | 4.22 ± 0.47 | |
| Pseudoperonospora cubensis | Fungicidal | 30.79 ± 2.21 | ||
| Flufenerim | Mythimna separata | Insecticidal | 3.14 ± 0.73 | |
| Azoxystrobin | Pseudoperonospora cubensis | Fungicidal | - | [12] |
LC50: Lethal concentration for 50% of the population. EC50: Effective concentration for 50% of the population.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the specified duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: WRN Helicase synthetic lethality pathway in MSI-H cancer cells.
Caption: Preclinical screening workflow for anticancer drug discovery.
References
- 1. elifesciences.org [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nimbustx.com [nimbustx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical data suggest WRN inhibitor may be viable treatment for MSI-H tumors - The Cancer Letter [cancerletter.com]
- 8. Nimbus Therapeutics Unveils Preclinical Data on WRN Inhibitor NTX-452 at EORTC-NCI-AACR Symposium [synapse.patsnap.com]
- 9. nimbustx.com [nimbustx.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | A comprehensive review of Pseudoperonospora cubensis: biology, epidemiology, and disease management [frontiersin.org]
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)pyrimidin-4-amine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-(Trifluoromethyl)pyrimidin-4-amine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound (CAS No. 16075-42-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound must be treated as hazardous chemical waste and must not be disposed of down the sink or in regular trash.[1]
Chemical and Hazard Profile
This compound is a fluorinated heterocyclic amine with the empirical formula C₅H₄F₃N₃. It is classified as a substance with significant health and environmental hazards. Proper personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory when handling this compound.
Hazard Identification and Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.
Personnel Required: Laboratory personnel trained in handling hazardous chemical waste.
Equipment:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.
-
Designated and labeled hazardous waste container for "Halogenated Organic Waste".[1]
-
Waste accumulation log.
-
Chemical fume hood.
Procedure:
-
Waste Segregation:
-
Container Management:
-
Leave the chemical in its original container if possible.
-
If transferring to a waste container, ensure the container is compatible, properly labeled with the chemical name and associated hazards, and tightly sealed.
-
Handle uncleaned empty containers as you would the product itself.
-
-
Waste Collection:
-
Solid Waste: Collect in a designated, sealed, and labeled "Halogenated Solid Waste" container.
-
Liquid Waste (solutions): Collect in a designated, sealed, and labeled "Halogenated Liquid Waste" container.
-
Contaminated Materials: Any materials (e.g., pipette tips, absorbent paper) contaminated with this compound must be disposed of as hazardous waste in the designated solid waste container.
-
-
Storage:
-
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[2]
-
Contact your institution's Environmental Health & Safety (EHS) office for hazardous waste pickup.
-
All disposal activities must be in accordance with national and local regulations.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[1]
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials.[1]
-
Cleanup:
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.[1]
-
Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[1]
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.[1]
-
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[1]
Disposal Workflow
References
Essential Safety and Operational Guidance for Handling 2-(Trifluoromethyl)pyrimidin-4-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Trifluoromethyl)pyrimidin-4-amine. Given the potential hazards associated with similar chemical structures, a stringent adherence to safety protocols is paramount. The following procedures are based on established best practices for handling pyrimidine derivatives and other potentially hazardous chemical compounds in a laboratory setting.
Hazard Assessment and GHS Classification
Table 1: GHS Hazard Classification for a Structurally Similar Compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |
| Short-term (acute) aquatic hazard | 1 | H400: Very toxic to aquatic life. |
| Long-term (chronic) aquatic hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. |
Source: Data derived from the Safety Data Sheet for 2-Amino-4-(trifluoromethyl)pyrimidine.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure. The level of PPE should correspond to the type of activity and the associated risk of exposure.
Table 2: Recommended Personal Protective Equipment (PPE) for Various Laboratory Activities
| Activity Level | Required PPE | Enhanced Precautions (for potent compound handling) |
|---|---|---|
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - N/A |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit (if significant exposure is possible) |
Source: Adapted from best practices for handling novel chemical entities and pyrimidine derivatives.[3][4]
Detailed PPE Specifications:
-
Eye and Face Protection : Chemical splash goggles are required.[5] For activities with a high risk of splashing, a face shield should be worn in addition to goggles.[4][5]
-
Hand Protection : Wear impervious gloves, such as nitrile gloves. It is recommended to double-glove for moderate to high-hazard activities.[4] Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.[4]
-
Body Protection : A fire/flame-resistant and impervious lab coat should be worn fully buttoned with the sleeves down.[3] For high-hazard activities, a disposable, solid-front gown is recommended.[4] Standard laboratory attire, including long pants and closed-toe shoes, is required at all times.[3]
-
Respiratory Protection : All work involving solid forms of the compound or the potential for aerosol generation should be conducted in a certified chemical fume hood.[1][4] If engineering controls are insufficient, respiratory protection such as an N95 respirator or higher is necessary.[4][5] The use of respirators requires proper fit-testing and training.[6][7]
Operational Procedures
A systematic workflow is essential for ensuring safety and preventing contamination.
Protocol for Weighing the Solid Compound:
-
Don the appropriate PPE as outlined in Table 2 for moderate-hazard activities.
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain airborne particles.[4]
-
Use anti-static weighing paper or a tared container to handle the solid.
-
After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).
-
Treat all disposable materials used in this process as contaminated waste.[4]
Protocol for Preparing Solutions:
-
Conduct all solution preparations within a certified chemical fume hood.[4]
-
Slowly add the solvent to the solid compound to prevent splashing.
-
If sonication is necessary, ensure the vial is securely capped and placed within a secondary container to manage potential leaks.[4]
-
Clearly label the final solution with the compound's name, concentration, solvent, preparation date, and your initials.
Emergency Procedures: Spill and Exposure
-
Spill : In case of a spill, evacuate unnecessary personnel from the area and ensure adequate ventilation.[1] Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable, sealed container for disposal.[1] Avoid creating dust.[1] Clean the spill area thoroughly. Prevent the chemical from entering drains.[3]
-
Skin Contact : If skin contact occurs, wash the affected area with soap and plenty of water.[8][9] Remove contaminated clothing.
-
Eye Contact : In case of eye contact, rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do so.[8] Continue rinsing and seek medical attention.[9]
-
Inhalation : If inhaled, move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[8]
-
Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting.[1] Immediately call a poison center or doctor.[8]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Chemical Waste : Dispose of the chemical waste at an approved waste disposal plant.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]
-
Container Disposal : Do not reuse empty containers.[3] They should be disposed of in the same manner as the chemical waste.[3]
-
Contaminated PPE : All used PPE, such as gloves, disposable lab coats, and shoe covers, should be considered contaminated and disposed of as hazardous waste according to institutional guidelines.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. 2-Amino-4-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
